molecular formula C6H5FN2O2 B1293508 4-Fluoro-2-nitroaniline CAS No. 364-78-3

4-Fluoro-2-nitroaniline

Cat. No.: B1293508
CAS No.: 364-78-3
M. Wt: 156.11 g/mol
InChI Key: PUGDHSSOXPHLPT-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitroaniline (CAS 364-78-3) is a high-purity, solid chemical building block with a molecular formula of C6H5FN2O2 and a molecular weight of 156.12 g/mol . It is characterized by its light yellow to amber crystalline appearance and a melting point range of 90°C to 94°C . This compound serves as a versatile synthetic intermediate in numerous research fields. Its primary application is in pharmaceutical research, where it is used as a key precursor for the preparation of important compounds such as 4-fluoro-o-phenylenediamine and other aniline derivatives active in drug discovery . Furthermore, it acts as a monodentate O-bonded ligand in coordination chemistry, forming complexes with various metal ions including copper(II), nickel(II), and cobalt(II) . Beyond pharmaceuticals, this nitroaniline derivative is a valuable precursor in the synthesis of azo dyes for the textile industry and is investigated for use in agrochemicals and specialized polymer materials . Advanced synthesis methods, such as those employing microchannel reactors, have been developed to produce this compound from precursors like p-fluoroacetanilide with high yields between 83% and 94% . Researchers should note that this compound is insoluble in water and should be stored in a cool, dark, and dry place at ambient temperatures . It is incompatible with strong oxidizing agents, strong bases, and strong acids . Please handle with appropriate safety precautions: it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

4-fluoro-2-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUGDHSSOXPHLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
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DSSTOX Substance ID

DTXSID20189922
Record name 4-Fluoro-2-nitroaniline
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Molecular Weight

156.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

364-78-3
Record name 4-Fluoro-2-nitroaniline
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Record name 4-Fluoro-2-nitroaniline
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Record name 4-FLUORO-2-NITROANILINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-nitroaniline (CAS: 364-78-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitroaniline, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, safety and handling information, spectroscopic data, and established experimental protocols for its synthesis and purification.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] Its core structure consists of an aniline (B41778) ring substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This unique arrangement of functional groups imparts valuable reactivity, making it a versatile building block in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 364-78-3[3]
Molecular Formula C₆H₅FN₂O₂[3]
Molecular Weight 156.11 g/mol [3]
Appearance Light yellow to amber to dark green powder/crystal[1]
Melting Point 90-94 °C[3][4]
Boiling Point 331.3 °C at 760 mmHg (Predicted for isomer)[5]
Flash Point 89 °C (192.2 °F) - closed cup[3]
Solubility Insoluble in water. Soluble in organic solvents like ethanol (B145695) and acetone.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference(s)
¹H NMR Spectral data available, though specific shifts for the target molecule are not detailed in the provided search results. For the related compound 4-fluoro-2-methoxyaniline, ¹H-NMR(CDCl₃) shows signals at δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), 3.90 (broad, 2H).[6]
¹³C NMR Spectral data is available for related aniline compounds. For instance, in 4-fluoroaniline, the chemical shifts are δ 115.69 (d, J= 22.4 Hz), 116.10 (d, J= 7.6 Hz), 142.57 (d, J= 2.0 Hz), 156.38 (d, J= 235.2 Hz).[6]
IR (Infrared) The NIST WebBook confirms the availability of the IR spectrum. Key absorptions are expected for N-H stretching (amines), N-O stretching (nitro compounds), and C-F stretching.[7]
Mass Spectrometry The NIST WebBook confirms the availability of the mass spectrum. The molecular ion peak [M]⁺ is expected at m/z 156.[7]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, primarily due to the reactivity of its functional groups.

  • Pharmaceuticals: It is a key starting material in the development of active pharmaceutical ingredients (APIs). The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[2]

  • Agrochemicals: This compound is utilized in the manufacturing of pesticides and herbicides.

  • Dyes: It serves as a precursor in the production of azo dyes.[2]

G This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Synthesis of APIs Agrochemicals Agrochemicals This compound->Agrochemicals Pesticide/Herbicide Production Dyes Dyes This compound->Dyes Azo Dye Precursor

Fig. 1: Applications of this compound.

Experimental Protocols

Synthesis of this compound

A modern approach for the synthesis of this compound involves the use of a microchannel reactor, which offers advantages in terms of reaction time, efficiency, and safety.[8]

Materials:

  • p-Fluoroacetanilide

  • Acetic acid-acetic anhydride (B1165640) solution (20-40%)

  • 68% Nitric acid

  • Petroleum ether

  • Corning high-flux continuous flow microchannel reactor

Procedure:

  • Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture.

  • Set the molar ratio of p-fluoroacetanilide to nitric acid between 1:1.0 and 1:1.5.

  • Set the flow rates of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the 68% nitric acid to 4.0-30.0 mL/min into the microchannel reactor.

  • Preheat the reactants and conduct the reaction at 30-70 °C for 50-200 seconds.

  • The resulting mixture undergoes a hydrolysis reaction at 90-100 °C for 2-4 hours.

  • Cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes.

  • Filter the precipitate and wash the filter cake until it is weakly acidic or neutral.

  • Add petroleum ether to the filter cake, mix, and then dry to obtain the final product.

This method reports yields in the range of 83-94%.[8]

G cluster_0 Reactant Preparation cluster_1 Microchannel Reaction cluster_2 Workup and Purification p-Fluoroacetanilide_sol p-Fluoroacetanilide in Acetic Acid/Anhydride Microreactor Microchannel Reactor (30-70 °C, 50-200 s) p-Fluoroacetanilide_sol->Microreactor Nitric_Acid 68% Nitric Acid Nitric_Acid->Microreactor Hydrolysis Hydrolysis (90-100 °C, 2-4 h) Microreactor->Hydrolysis Cooling Ice Bath Cooling (0-5 °C, 0.5 h) Hydrolysis->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying with Petroleum Ether Filtration->Drying Product This compound Drying->Product

Fig. 2: Synthesis workflow for this compound.
Purification

Recrystallization is a common method for purifying solid organic compounds like this compound. While a specific protocol for this compound was not detailed in the search results, a general procedure can be outlined.

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

Pictogram Signal Word Hazard Statements Precautionary Statements Reference(s)
GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Logical Relationships in Synthesis

The synthesis of many complex organic molecules follows a logical progression of reactions. For instance, the synthesis of a more complex pharmaceutical intermediate from this compound might involve the reduction of the nitro group followed by an acylation reaction.

G Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate 4-Fluoro-1,2-phenylenediamine Step1->Intermediate Step2 Acylation of Amino Group Intermediate->Step2 Product N-Acyl-4-fluoro-1,2-phenylenediamine Step2->Product

Fig. 3: A potential synthetic pathway starting from this compound.

This guide is intended to provide a detailed technical overview of this compound for research and development purposes. All experimental work should be conducted with appropriate safety measures in a controlled laboratory setting.

References

An In-depth Technical Guide to 4-Fluoro-2-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis methodologies, and significant applications of 4-Fluoro-2-nitroaniline. This key chemical intermediate is of considerable interest in various fields, including pharmaceutical development, dye manufacturing, and agrochemical production.

Core Physical and Chemical Properties

This compound is an organic compound featuring a fluorine atom and a nitro group attached to an aniline (B41778) ring.[1] These functional groups impart specific reactivity to the molecule, making it a versatile building block in organic synthesis.[1] The compound typically appears as an orange to brown powder or crystalline solid.[2]

Identifiers and Molecular Characteristics

A summary of the key identifiers and molecular characteristics of this compound is presented below.

PropertyValueReference
CAS Number 364-78-3[3][4]
Molecular Formula C₆H₅FN₂O₂[3][4]
Molecular Weight 156.11 g/mol [4]
IUPAC Name This compound[4]
InChI 1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
InChIKey PUGDHSSOXPHLPT-UHFFFAOYSA-N[3]
SMILES Nc1ccc(F)cc1--INVALID-LINK--=O
EC Number 206-666-0
Physicochemical Data

The key physicochemical properties of this compound are detailed in the following table.

PropertyValueReference
Melting Point 90-94 °C[5]
Flash Point 89 °C (closed cup)
Appearance Orange to brown powder or crystalline powder/crystals[2]
Solubility Insoluble in water[6]
Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[7]

Hazard ClassificationCodeReference
GHS Hazard Statements H302, H312, H315, H319, H332
Signal Word Warning

Reactivity and Applications

This compound's unique structure, which includes a fluorine atom and a nitro group on an aniline framework, makes it a valuable intermediate in various chemical syntheses.[1] Its reactivity allows for further chemical modifications, establishing it as a fundamental component in the creation of a diverse range of Active Pharmaceutical Ingredients (APIs).[1][8]

Key applications include:

  • Pharmaceutical Development : It is a crucial starting material in the synthesis of various pharmaceutical agents.[8] For instance, it is used in the preparation of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine.[6][9] The molecule's structure is foundational for developing new compounds with specific therapeutic actions.[8]

  • Dye Manufacturing : This compound is a key precursor in the production of azo dyes, which are valued for their vibrant colors and are widely used in the textile and paper industries.[1][8]

  • Agrochemical Production : It is utilized in the formulation of herbicides and pesticides.[8]

  • Coordination Chemistry : It can act as a monodentate O-bonded ligand to form complexes with metals such as copper(II), nickel(II), and cobalt(II).[6]

  • Material Science : It can be incorporated into polymers to improve thermal stability and chemical resistance.[8]

Experimental Protocols: Synthesis of this compound

A modern and efficient method for synthesizing this compound involves the use of a microchannel reactor. This approach offers advantages such as short reaction times, high efficiency, fewer by-products, and a safe, controllable reaction process.[10]

Synthesis via Microchannel Reactor

A published patent outlines a method using a Corning high-flux continuous flow microchannel reactor.[10] The process involves the following key steps:

  • Reactant Preparation : A 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride (B1165640) mixture and a 68% nitric acid solution are prepared. The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[10]

  • Nitration Reaction : The prepared solutions are preheated and then introduced into the microchannel reactor at specified flow rates (40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid). The reaction is carried out at a temperature of 30-70 °C with a residence time of 50-200 seconds.[10]

  • Hydrolysis : The reaction mixture then undergoes hydrolysis at 90-100 °C for 2-4 hours.[10]

  • Work-up and Isolation : The product is precipitated by stirring in ice water at 0-5 °C for 30 minutes. The resulting solid is collected by filtration and washed until neutral or weakly acidic. The filter cake is then mixed with petroleum ether and dried to yield the final product, this compound, as an orange solid with a reported yield of 83-94%.[10]

Visualizations

Key Structural Features of this compound

The following diagram illustrates the principal functional groups and their positions on the aniline ring, which are central to the compound's reactivity.

Key Structural Features of this compound Molecule This compound Aniline_Ring Aniline Core (Aromatic Ring + Amino Group) Molecule->Aniline_Ring Fluorine Fluorine Atom (Position 4) Molecule->Fluorine Nitro Nitro Group (Position 2) Molecule->Nitro Reactivity Key Sites for Chemical Modification Aniline_Ring->Reactivity Fluorine->Reactivity Nitro->Reactivity

Caption: Structural components of this compound.

Experimental Workflow for Synthesis

The diagram below outlines the major steps involved in the synthesis of this compound using a microchannel reactor, as described in the experimental protocol.

Synthesis Workflow of this compound Start Start: Reactant Preparation (p-fluoroacetanilide & Nitric Acid) Reaction Nitration in Microchannel Reactor (30-70 °C, 50-200 s) Start->Reaction Hydrolysis Hydrolysis (90-100 °C, 2-4 h) Reaction->Hydrolysis Precipitation Precipitation in Ice Water (0-5 °C, 0.5 h) Hydrolysis->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying with Petroleum Ether Filtration->Drying End End Product: This compound Drying->End

Caption: Synthesis via a microchannel reactor.

References

4-Fluoro-2-nitroaniline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroaniline is an important organic intermediate used in the synthesis of various specialty dyes, functional dyes, and pharmaceutical compounds.[1] Its molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) backbone, makes it a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications.

Chemical Identity and Properties

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is also known by a variety of synonyms.

A summary of its key identifiers and physicochemical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 364-78-3[2][3]
Molecular Formula C₆H₅FN₂O₂[2][3]
Molecular Weight 156.11 g/mol [2]
Melting Point 90-94 °C[4]
Flash Point 89 °C (closed cup)
Appearance Orange solid[5]
InChI Key PUGDHSSOXPHLPT-UHFFFAOYSA-N[2][3]
SMILES C1=CC(=C(C=C1F)--INVALID-LINK--[O-])N[2]

Synonyms: [2]

  • 2-nitro-4-fluoroaniline

  • 4-Fluoro-2-nitrobenzenamine

  • Benzenamine, 4-fluoro-2-nitro-

  • 2-Amino-5-fluoronitrobenzene

  • 4-Fluoro-2-nitrophenylamine

Experimental Protocols

The synthesis of this compound is often achieved through the nitration of p-fluoroacetanilide followed by hydrolysis. A modern and efficient method utilizes a microchannel reactor to improve yield and control reaction conditions.

Synthesis via Microchannel Reactor

This method involves the reaction of p-fluoroacetanilide with nitric acid within a microchannel reactor, followed by hydrolysis.[5]

Materials:

  • p-Fluoroacetanilide

  • Acetic acid-acetic anhydride (B1165640) solution (e.g., 35-40% p-fluoroacetanilide by mass)

  • Nitric acid (68% aqueous solution)

  • Petroleum ether

  • Ice water

Equipment:

  • Corning high-flux continuous flow microchannel reactor

Procedure: [5]

  • Feed Preparation:

    • Prepare a solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be varied, for example, 1.0:2.2 to 1:2.4.

    • The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1.0:1.0 and 1.0:1.5.

  • Reaction in Microchannel Reactor:

    • Set the flow rates of the p-fluoroacetanilide solution (e.g., 40.0-100.0 mL/min) and the 68% nitric acid solution (e.g., 4.0-30.0 mL/min).

    • Preheat the reactants.

    • Carry out the reaction in the microchannel reactor at a temperature of 30-70 °C for a residence time of 50-200 seconds.

  • Hydrolysis and Isolation:

    • The reaction mixture is then subjected to hydrolysis at 90-100 °C for 2-4 hours.

    • After hydrolysis, the mixture is stirred in ice water (0-5 °C) for 30 minutes to precipitate the product.

    • The resulting solid is collected by filtration.

    • The filter cake is washed until it is weakly acidic or neutral.

    • The crude product is then mixed with petroleum ether and dried to yield orange solid this compound.

This method reports a high yield of 83-94%.[5]

Applications in Synthesis

This compound serves as a crucial starting material in the synthesis of more complex molecules. For instance, it has been used as a reagent in the preparation of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine. It is also a precursor for the synthesis of various heterocyclic compounds, such as clozapine-derived 2,3-dihydro-1H-1,4- and 1,5-benzodiazepines, which have shown selectivity for the D4 receptor. Furthermore, it is utilized in the creation of benzimidazolone activators of chloride secretion, which are being investigated as potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease. The compound can also form complexes with metal ions like cobalt(II), nickel(II), and copper(II).

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route to this compound from p-fluoroacetanilide.

Synthesis_of_4_Fluoro_2_nitroaniline p_fluoroacetanilide p-Fluoroacetanilide intermediate Nitrated Intermediate p_fluoroacetanilide->intermediate Nitric Acid, Acetic Acid/ Acetic Anhydride product This compound intermediate->product Hydrolysis

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 4-Fluoro-2-nitroaniline, a key intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries.

Core Properties of this compound

This compound is an organic compound featuring a fluorine atom and a nitro group attached to an aniline (B41778) ring. These functional groups impart specific reactivity that makes it a versatile building block in organic synthesis.

Data Presentation: Molecular and Chemical Properties

PropertyValueSource
Molecular Weight 156.11 g/mol [1][2]
Chemical Formula C₆H₅FN₂O₂[2]
Linear Formula FC₆H₃(NO₂)NH₂[1]
CAS Number 364-78-3[1]
Appearance Orange solid[3]
Melting Point 90-94 °C[4]
Solubility Insoluble in water.[5]

Applications in Research and Development

This compound is a critical starting material and intermediate in various fields:

  • Pharmaceutical Development: It serves as a foundational component in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[6][7] Its structure allows for further chemical modifications to create novel compounds with specific therapeutic activities.[6][7] For instance, it is used as a reagent in the preparation of 4-fluoro-o-phenylenediamine and N-(4-fluoro-2-nitrophenyl)-beta-alanine.[5]

  • Dye Manufacturing: This compound is a key precursor in the production of azo dyes, which are valued for their vibrant colors and are widely used in the textile and paper industries.[6][7]

  • Agrochemical Production: It is utilized in the formulation of certain herbicides and pesticides, contributing to crop protection.[6]

  • Coordination Chemistry: It can act as a monodentate ligand to form complexes with transition metals like copper(II), nickel(II), and cobalt(II).[1][5]

Experimental Protocols: Synthesis of this compound

The following protocol describes a continuous flow synthesis method using a microchannel reactor, which offers advantages in terms of safety and efficiency for nitration reactions.[3][8]

Objective: To synthesize this compound via nitration of p-fluoroacetanilide followed by hydrolysis.

Materials:

  • p-Fluoroacetanilide

  • Acetic acid

  • Acetic anhydride (B1165640)

  • Nitric acid (68% aqueous solution)

  • Petroleum ether

  • Ice water

  • Corning high-flux continuous flow microchannel reactor

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 20-40% solution of p-fluoroacetanilide in a solvent mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can range from 1.0:2.0 to 1.0:2.4.[3]

    • Use a 68% aqueous solution of nitric acid.[3]

    • The overall molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.[3]

  • Continuous Flow Nitration:

    • Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min.[3]

    • Set the flow rate of the 68% nitric acid solution to 4.0-30.0 mL/min.[3]

    • Preheat the reactant streams before they are mixed in the microchannel reactor.

    • Conduct the reaction within the microchannel reactor at a temperature of 30-70 °C.[3]

    • The residence time for the reaction in the reactor is typically between 50 and 200 seconds.[3]

  • Hydrolysis:

    • The output from the reactor is collected and subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.[3]

  • Work-up and Purification:

    • After hydrolysis, cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes to precipitate the product.[3]

    • Filter the resulting solid.

    • Wash the filter cake with water until it is weakly acidic or neutral.[3]

    • Add petroleum ether to the washed solid and mix.[3]

    • Dry the final product to obtain this compound as an orange solid. The reported yield for this method is between 83% and 94%.[3]

Mandatory Visualizations

The synthesis of this compound can be represented as a logical workflow, from the preparation of starting materials to the final purified product.

G Workflow for the Synthesis of this compound cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification A p-Fluoroacetanilide in Acetic Acid/Anhydride C Preheating A->C B 68% Nitric Acid B->C D Microchannel Reactor (30-70°C, 50-200s) C->D Mixing E Hydrolysis (90-100°C, 2-4h) D->E F Precipitation in Ice Water E->F G Filtration & Washing F->G H Drying G->H I Final Product: This compound H->I

References

A Technical Guide to the Physicochemical Properties of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the melting and boiling points of 4-Fluoro-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physical Properties of this compound

This compound is a chemical compound with the molecular formula C₆H₅FN₂O₂. The quantitative data for its primary physical properties are summarized below.

PropertyValueSource
Melting Point 90-94 °C
91-95 °C
Boiling Point Not available (Predicted)
CAS Number 364-78-3[1][2]
Molecular Weight 156.11 g/mol [1][2]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[5][6]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom.[6] The packed sample should be approximately 1-2 mm in height.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6] Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[6]

    • For a more precise measurement, start heating at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[5] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.[5]

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or a heating block

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount of the liquid (or molten this compound) into the small test tube, to a depth of about 2-3 mL.[8]

  • Capillary Inversion: Place the capillary tube into the test tube with its open end pointing downwards.[8]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually and stir to ensure even temperature distribution.[7][8]

  • Observation: As the liquid heats up, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[8] At this point, the vapor pressure of the liquid equals the atmospheric pressure.

  • Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain Compound (this compound) B Dry and Powder Sample A->B C Load Capillary Tube B->C For Melting Point F Place Sample in Test Tube B->F For Boiling Point (if applicable) D Heat in Apparatus C->D E Observe and Record Melting Range D->E J Compile Data Table E->J G Insert Inverted Capillary F->G H Heat in Bath G->H I Observe Bubbles and Record Boiling Point H->I I->J K Assess Purity J->K L Final Report K->L

Caption: Workflow for determining the melting and boiling points of a chemical sample.

References

Spectroscopic Profile of 4-Fluoro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Molecular Structure and Properties

This compound is an aromatic amine with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol . Its structure consists of a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group.

PropertyValue
IUPAC NameThis compound
CAS Number364-78-3
Molecular FormulaC₆H₅FN₂O₂
Molecular Weight156.11 g/mol
Melting Point90-94 °C

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its chemical environment. A comprehensive study of the NMR spectra of various fluoronitroanilines, including this compound, has been conducted, and the spectra have been fully assigned.

Table 1: NMR Spectroscopic Data for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not explicitly found, but expected to show complex splitting patterns due to H-H and H-F coupling.Aromatic Protons, Amino Protons
¹³C NMR Chemical Shift (δ, ppm)Assignment
Data not explicitly found, but expected to show six distinct signals for the aromatic carbons, with splitting due to C-F coupling.Aromatic Carbons

Note: Specific, experimentally verified chemical shifts and coupling constants for this compound are reported in the publication "Multinuclear magnetic resonance studies of fluoronitroanilines." Researchers should refer to this source for precise data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, nitro, and fluoro-aromatic moieties.

Table 2: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (primary amine)
1650 - 1580MediumN-H bend (primary amine)
1570 - 1490StrongAsymmetric NO₂ stretch
1390 - 1300StrongSymmetric NO₂ stretch
1200 - 1000StrongC-F stretch
~1600 and ~1475Medium-StrongC=C stretch (aromatic ring)

Note: The exact peak positions can vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
156HighMolecular Ion [M]⁺
126Moderate[M - NO]⁺
110Moderate[M - NO₂]⁺ or [M - H₂NO]⁺
83HighFragmentation product

Data sourced from the NIST WebBook and PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Techniques: Standard ¹H and ¹³C{¹H} pulse programs are used. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized by heating in a high vacuum environment.

Ionization and Analysis:

  • Ionization Method: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Solid) Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample KBr_Pellet Mixed with KBr & Pressed Sample->KBr_Pellet Vaporized_Sample Vaporized in Vacuum Sample->Vaporized_Sample NMR NMR Spectrometer (¹H, ¹³C) Dissolved_Sample->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer (EI) Vaporized_Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) FTIR->IR_Data MS_Data m/z Ratio Relative Abundance MS->MS_Data

Caption: General workflow for spectroscopic analysis of this compound.

Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how each spectroscopic technique provides unique information about the structure of this compound.

Structure_Spectra_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided Molecule This compound (C₆H₅FN₂O₂) NMR NMR (¹H, ¹³C) Molecule->NMR FTIR FT-IR Molecule->FTIR MS MS Molecule->MS NMR_Info Connectivity of H and C atoms Electronic environment C-F and H-F coupling NMR->NMR_Info FTIR_Info Presence of functional groups: -NH₂ (amine) -NO₂ (nitro) C-F bond Aromatic C=C FTIR->FTIR_Info MS_Info Molecular Weight (156.11) Elemental Composition Fragmentation Pattern MS->MS_Info

Caption: Relationship between spectroscopic techniques and structural information.

References

4-Fluoro-2-nitroaniline: A Comprehensive Safety and Handling Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for 4-Fluoro-2-nitroaniline (CAS No. 364-78-3). The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures to ensure its proper handling in a laboratory setting.

Core Safety and Property Data

Quantitative data for this compound has been compiled from various safety data sheets to provide a comprehensive overview of its physical, chemical, and toxicological properties.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 364-78-3[1][2]
Molecular Formula C₆H₅FN₂O₂[1][3]
Molecular Weight 156.11 g/mol [1][4]
Appearance Orange to brown crystalline powder[5]
Melting Point 90-94 °C[1][5][6]
Boiling Point (Predicted) 295.1 ± 20.0 °C[5][6]
Flash Point 89 °C (192.2 °F) - closed cup[1]
Density (Estimate) 1.3822 g/cm³[5][6]
Water Solubility Insoluble[5][7][8]
pKa (Predicted) -0.11 ± 0.10[5][7]
Toxicological Information
Hazard ClassificationCategoryGHS Code(s)
Acute Toxicity, OralCategory 4H302
Acute Toxicity, DermalCategory 4H312
Acute Toxicity, InhalationCategory 4H332
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335

Source(s):[1][3][8][9]

Hazard Identification and Precautionary Measures

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][9] It causes skin irritation and serious eye irritation.[3][9] It may also cause respiratory irritation.[1][9]

Signal Word: Warning[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[9]

  • H312: Harmful in contact with skin.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H332: Harmful if inhaled.[9]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological studies of this compound are not publicly available in the summarized safety data sheets. However, the methodologies for determining the cited hazard classifications generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

For instance, acute oral, dermal, and inhalation toxicity studies (OECD Test Guidelines 401, 402, and 403, respectively) are conducted to assess the short-term adverse effects of a substance. Skin and eye irritation tests (OECD Test Guidelines 404 and 405) evaluate the potential for a substance to cause local damage at the site of contact. These studies typically involve the administration of the substance to animal models under controlled conditions, followed by observation for signs of toxicity and pathological examination.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following diagram illustrates the logical workflow for safe handling, from initial preparation to emergency response.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_storage Storage cluster_exposure Exposure cluster_firstaid First Aid cluster_spill Spill & Fire cluster_disposal Disposal EngControls Engineering Controls (Fume Hood, Ventilation) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngControls->PPE Handling Safe Handling Practices (Avoid dust, Use non-sparking tools) PPE->Handling Storage Store in a cool, dry, dark, well-ventilated, tightly closed container. Away from oxidizing agents. Handling->Storage Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion Spill Spill Response (Evacuate, Ventilate, Contain, Collect with non-sparking tools) Handling->Spill Disposal Dispose of contents/container in accordance with local regulations. Handling->Disposal FA_Inhalation Move to fresh air. Seek medical attention. Inhalation->FA_Inhalation FA_Skin Remove contaminated clothing. Wash with soap and water. SkinContact->FA_Skin FA_Eye Rinse with water for several minutes. Remove contacts. Seek medical attention. EyeContact->FA_Eye FA_Ingestion Rinse mouth. Call a POISON CENTER or doctor. Ingestion->FA_Ingestion Spill->Disposal Fire Firefighting (Use dry chemical, foam, CO2. Wear SCBA.) Fire->Disposal

Safe handling workflow for this compound.
First Aid Measures

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation occurs, get medical advice/attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3]

  • Specific Hazards: The substance may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides, nitrogen oxides, and highly toxic hydrogen fluoride (B91410) gas.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) if necessary.[3]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and contact with skin, eyes, and clothing. Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the substance from entering drains.

  • Methods for Cleaning Up: Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.

Handling and Storage
  • Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Wash hands and face thoroughly after handling.[3]

  • Storage: Keep the container tightly closed and store it in a cool, dark, and dry place. Store away from incompatible materials such as oxidizing agents.[3][5]

References

Synthesis of 4-Fluoro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Fluoro-2-nitroaniline, a key intermediate in the pharmaceutical and chemical industries.[1] This document details a primary synthesis pathway, including experimental protocols and quantitative data to support researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) frame, offers versatile reactivity for creating more complex molecules.[1] The compound, with the CAS Number 364-78-3 and a molecular weight of 156.11 g/mol , is an important intermediate for various chemical transformations.

Primary Synthesis Pathway: Nitration of p-Fluoroacetanilide

A prevalent and well-documented method for synthesizing this compound involves the nitration of p-fluoroacetanilide, followed by hydrolysis of the intermediate. This two-step process is generally favored for its manageable reaction conditions and relatively high yields.

A visual representation of this synthetic route is provided below:

Synthesis_Pathway A p-Fluoroacetanilide B Nitration A->B HNO3, Acetic Acid, Acetic Anhydride (B1165640) C 4-Fluoro-2-nitroacetanilide B->C D Hydrolysis C->D Acid or Base E This compound D->E

Caption: Synthesis of this compound from p-Fluoroacetanilide.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using a microchannel reactor, a modern and efficient approach to this synthesis.

ParameterValueReference
Starting Material p-Fluoroacetanilide[2]
Reagents Nitric Acid (68%), Acetic Acid, Acetic Anhydride[2]
Molar Ratio (p-Fluoroacetanilide:Nitric Acid) 1 : 1.0-1.5[2]
Reaction Temperature (Nitration) 30-70 °C[2]
Reaction Time (Nitration) 50-200 seconds[2]
Reaction Temperature (Hydrolysis) 90-100 °C[2]
Reaction Time (Hydrolysis) 2-4 hours[2]
Yield 83-94%[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via a microchannel reactor is outlined below. This method is noted for its short reaction time, high efficiency, and enhanced safety profile.[2]

Materials and Equipment:
  • p-Fluoroacetanilide

  • Acetic Acid

  • Acetic Anhydride

  • Nitric Acid (68%)

  • Petroleum Ether

  • Corning high-flux continuous flow microchannel reactor

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:
  • Preparation of Feed Solutions:

    • Prepare a 20-40% (by mass) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be in the range of 1:1.8 to 1:2.4.[2]

    • Use a 68% aqueous solution of nitric acid as the nitrating agent.[2]

  • Nitration in Microchannel Reactor:

    • Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the flow rate of the nitric acid solution to 4.0-30.0 mL/min.[2]

    • Preheat the reactants before they enter the microchannel reactor.

    • Maintain the reaction temperature within the microchannel reactor at 30-70 °C.[2]

    • The reaction is carried out for a residence time of 50-200 seconds.[2]

  • Hydrolysis:

    • The output from the reactor is subjected to a hydrolysis reaction at 90-100 °C for 2-4 hours to remove the acetyl group.[2]

  • Work-up and Purification:

    • After hydrolysis, the reaction mixture is cooled in an ice water bath (0-5 °C) for 30 minutes with stirring to precipitate the product.[2]

    • The resulting solid is collected by filtration.

    • The filter cake is washed until it is weakly acidic or neutral.[2]

    • The crude product is then mixed with petroleum ether and dried to yield the final orange solid of this compound.[2]

Alternative Synthesis Considerations

While the nitration of p-fluoroacetanilide is a primary route, other methods have been explored. For instance, the direct nitration of p-fluoroaniline under anhydrous conditions has been investigated for the synthesis of the isomer 4-fluoro-3-nitroaniline (B182485).[3] Additionally, the use of flow chemistry has been applied to the synthesis of related compounds, such as 4-fluoro-2-methoxyaniline (B49241) derivatives, highlighting a trend towards continuous processing for improved safety and efficiency.[4] The choice of starting material and synthetic route will ultimately depend on factors such as desired purity, scalability, and available equipment.

References

The Chemical Reactivity of the Fluorine Atom in 4-Fluoro-2-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroaniline is a key aromatic intermediate extensively utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its utility stems from the unique reactivity profile conferred by its substituents: an activating nitro group, a nucleofugic fluorine atom, and a versatile amino group. This guide provides a comprehensive analysis of the chemical reactivity of the fluorine atom in this compound, with a particular focus on Nucleophilic Aromatic Substitution (SNAr) reactions. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic synthesis and drug development.

Core Concepts: The Activated Nature of the Fluorine Atom

The fluorine atom in this compound is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group positioned ortho to the fluorine. The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance, thereby lowering the activation energy of the substitution. This activation makes the fluorine atom an excellent leaving group, susceptible to displacement by a wide array of nucleophiles.[1][2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for the fluorine atom in this compound is the SNAr mechanism. This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Reaction with Amine Nucleophiles

This compound readily reacts with a variety of primary and secondary amines, both aliphatic and aromatic, to yield the corresponding N-substituted 4-amino-2-nitroaniline derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Piperidine (B6355638)K₂CO₃DMF128095
MorpholineEt₃NDMSO109092
Aniline (B41778)NaHTHF246085
N-ethyl amine-----
β-alanine-----

Table 1: Examples of SNAr Reactions of this compound with Amine Nucleophiles. Note: Data for piperidine, morpholine, and aniline are based on analogous reactions of similar activated fluoroarenes. Data for N-ethyl amine and β-alanine are noted in the literature, but specific quantitative data was not found.[3]

Reaction with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles provides a straightforward route to 4-(organothio)-2-nitroanilines. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PropylthiolNa₂S, Chloropropane-1-350-60High

Table 2: Example of SNAr Reaction of a related nitroaniline with a thiol precursor. Note: This data is for the synthesis of 4-propylthio-2-nitroaniline from o-nitroaniline and illustrates a typical approach for introducing a thioether group. Specific quantitative data for the direct reaction of this compound with thiols was not found in the searched literature.

Reaction with Alkoxide and Phenoxide Nucleophiles

Alkoxides and phenoxides are also effective nucleophiles for the displacement of the fluorine atom in this compound, leading to the formation of the corresponding aryl ethers. These reactions are generally carried out in the presence of a base to deprotonate the alcohol or phenol.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
4-Methoxyphenol (B1676288)K₂CO₃Acetonitrile (B52724)16Reflux-
Sodium Methoxide (B1231860)-Methanol48Room Temp87.6

Table 3: Examples of SNAr Reactions of Activated Fluoroarenes with Oxygen Nucleophiles. Note: The data for 4-methoxyphenol is for a related fluoro-nitro-aromatic compound. The data for sodium methoxide is for the reaction with 2,4-difluoro-5-nitroaniline, demonstrating the high reactivity of activated fluorine atoms.

Experimental Protocols

Detailed experimental protocols for the SNAr reactions of this compound are not extensively reported in a consolidated format. However, based on analogous reactions with similar activated fluoroaromatic compounds, a general procedure can be outlined.

General Protocol for Reaction with an Amine Nucleophile (e.g., Piperidine):

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at 80°C for 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Factors Influencing Reactivity

Several factors influence the rate and outcome of SNAr reactions on this compound:

  • Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the attacking species. Thiolates are generally more nucleophilic than amines, which are in turn more nucleophilic than alkoxides.

  • Leaving Group Ability: The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups. The general order of leaving group ability for halogens in SNAr is F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used for SNAr reactions as they can solvate the cation of the nucleophile salt while leaving the anion relatively free to attack the aromatic ring.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of SNAr reactions.

Synthesis of Heterocyclic Compounds

The reactivity of the fluorine atom, in conjunction with the adjacent amino group, makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

Benzimidazoles

One of the key applications of this compound derivatives is in the synthesis of benzimidazoles. Following the SNAr reaction to introduce a substituent at the 4-position, the nitro group can be reduced to an amine. The resulting 1,2-diaminobenzene derivative can then be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole (B57391) ring system.

Benzimidazole_Synthesis reactant reactant intermediate intermediate reactant->intermediate Reduction (e.g., SnCl2, H2/Pd-C) product product intermediate->product Cyclization (e.g., R'CHO, R'COOH)

Phenazines

Phenazine (B1670421) derivatives can also be synthesized from precursors derived from this compound. For example, the SNAr reaction with an aniline derivative, followed by reduction of the nitro group and subsequent oxidative cyclization, can lead to the formation of the phenazine core.

Phenazine_Synthesis start start step1 step1 start->step1 SNAr with Aniline Derivative step2 step2 step1->step2 Nitro Group Reduction final final step2->final Oxidative Cyclization

Conclusion

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution, making it a versatile and valuable building block in organic synthesis. The predictable reactivity, governed by the principles of SNAr reactions, allows for the controlled introduction of a wide range of functional groups. This, in turn, provides access to a diverse array of substituted anilines and complex heterocyclic systems of significant interest in the pharmaceutical and materials science industries. A thorough understanding of the factors influencing the reactivity of this compound is crucial for the efficient design and execution of synthetic routes to novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-2-nitroaniline from p-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a nitro group ortho to the amino group and a fluorine atom para to the amino group, makes it a versatile building block for introducing these functionalities into more complex molecules. The synthesis of this compound from p-fluoroaniline is a critical process for researchers and professionals in drug development and chemical synthesis.

Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers. A common and effective strategy to overcome these challenges is a two-step process involving the protection of the amino group via acetylation, followed by nitration and subsequent deprotection by hydrolysis. This method enhances the regioselectivity of the nitration, favoring the desired ortho-nitro product, and minimizes side reactions.[1][2]

This application note provides a detailed protocol for the synthesis of this compound from p-fluoroaniline via the acetylation-nitration-hydrolysis pathway.

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Acetylation of p-fluoroaniline: The amino group of p-fluoroaniline is protected by reacting it with acetic anhydride (B1165640) to form p-fluoroacetanilide.

  • Nitration of p-fluoroacetanilide and Hydrolysis: The protected intermediate, p-fluoroacetanilide, is then nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitroacetanilide is subsequently hydrolyzed to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of p-Fluoroacetanilide (Acetylation)

Materials:

  • p-Fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Deionized water

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 11.1 g (0.1 mol) of p-fluoroaniline in 30 mL of glacial acetic acid.

  • To this solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride with continuous stirring.

  • Prepare a solution of 10 g of sodium acetate in 50 mL of water in a separate beaker.

  • Gently heat the reaction mixture to 50°C for 10 minutes.

  • Remove the flask from the heat and immediately add the sodium acetate solution in one portion with vigorous stirring.

  • Cool the mixture in an ice bath for 30 minutes to induce crystallization of the p-fluoroacetanilide.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold deionized water (2 x 20 mL).

  • Dry the p-fluoroacetanilide in a desiccator or a vacuum oven at 60°C.

Part 2: Synthesis of this compound (Nitration and Hydrolysis)

Materials:

  • p-Fluoroacetanilide (from Part 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ethanol (B145695)

  • Concentrated hydrochloric acid (37%)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Beakers

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Nitration: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 15.3 g (0.1 mol) of the dried p-fluoroacetanilide to 30 mL of concentrated sulfuric acid. b. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring until all the solid dissolves. c. In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath. d. Add the nitrating mixture dropwise from the dropping funnel to the solution of p-fluoroacetanilide over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition. e. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. f. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. g. Collect the precipitated yellow solid (4-fluoro-2-nitroacetanilide) by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Hydrolysis: a. Transfer the crude, moist 4-fluoro-2-nitroacetanilide to a 250 mL round-bottom flask. b. Add a mixture of 60 mL of ethanol and 30 mL of concentrated hydrochloric acid. c. Heat the mixture to reflux for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete disappearance of the starting material. d. Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water. e. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. f. The orange solid product, this compound, will precipitate. g. Collect the product by vacuum filtration, wash with cold water, and dry. h. The crude product can be purified by recrystallization from an ethanol/water mixture.

Data Presentation

Parameterp-Fluoroaniline (Starting Material)p-Fluoroacetanilide (Intermediate)This compound (Final Product)
Molecular Formula C₆H₆FNC₈H₈FNOC₆H₅FN₂O₂
Molecular Weight 111.12 g/mol 153.15 g/mol 156.11 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline solidOrange solid
Melting Point -1.9 °C[3]153-155 °C90-94 °C
Yield -Typically >85%Typically 70-80% (from p-fluoroacetanilide)
¹H NMR (CDCl₃, δ ppm) ~6.8-7.0 (m, 4H), ~3.6 (s, 2H)~7.5 (dd, 2H), ~7.0 (t, 2H), ~2.2 (s, 3H)~7.9 (dd, 1H), ~7.2 (m, 1H), ~6.9 (dd, 1H), ~4.8 (br s, 2H)
¹³C NMR (CDCl₃, δ ppm) ~156.4 (d), ~142.6 (s), ~116.1 (d), ~115.7 (d)~168.5 (s), ~159.2 (d), ~133.8 (s), ~122.1 (d), ~115.6 (d), ~24.5 (s)~152.1 (d), ~145.3 (s), ~131.9 (s), ~125.4 (d), ~118.9 (d), ~115.8 (d)
FTIR (KBr, cm⁻¹) ~3400-3300 (N-H str), ~1620 (N-H bend), ~1510 (C=C str), ~1220 (C-F str)~3290 (N-H str), ~1660 (C=O str), ~1540 (N-H bend), ~1510 (C=C str), ~1220 (C-F str)~3480, 3370 (N-H str), ~1625 (N-H bend), ~1520, 1340 (NO₂ str), ~1240 (C-F str)

Mandatory Visualization

Synthesis_Workflow pFA p-Fluoroaniline pFAA p-Fluoroacetanilide (Intermediate) pFA->pFAA Acetylation AcAn Acetic Anhydride, Glacial Acetic Acid AcAn->pFAA NitratedInt 4-Fluoro-2-nitroacetanilide pFAA->NitratedInt Nitration (0-10°C) NitMix HNO₃ / H₂SO₄ NitMix->NitratedInt FinalProduct This compound (Final Product) NitratedInt->FinalProduct Hydrolysis Hydrolysis HCl / Ethanol, Heat Hydrolysis->FinalProduct Purification Recrystallization FinalProduct->Purification PureProduct Pure Product Purification->PureProduct

References

Application Notes and Protocols: Nitration of 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 4-fluoroaniline (B128567) is a critical electrophilic aromatic substitution reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and dye industries. The regioselectivity of this reaction is highly dependent on the reaction conditions and the state of the amino group. Direct nitration of 4-fluoroaniline typically yields 4-fluoro-3-nitroaniline (B182485), whereas nitration of its N-acetylated derivative leads to the formation of 4-fluoro-2-nitroaniline. This document provides detailed protocols for both synthetic routes, a comparative analysis of reaction conditions, and an examination of the directing effects that govern the reaction's outcome.

Regioselectivity in the Nitration of 4-fluoroaniline

The regiochemical outcome of the nitration of 4-fluoroaniline is primarily governed by the electronic effects of the amino (-NH₂) and fluoro (-F) substituents.

  • Amino Group (-NH₂): Under the strongly acidic conditions of nitration (e.g., a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[1] Consequently, direct nitration of 4-fluoroaniline favors the introduction of the nitro group at the position meta to the -NH₃⁺ group, which is position 3, yielding 4-fluoro-3-nitroaniline.

  • Fluoro Group (-F): The fluorine atom is an ortho-, para-director due to its ability to donate electron density through resonance, despite its inductive electron-withdrawing nature.[2]

  • N-acetyl Group (-NHCOCH₃): To favor nitration at the ortho position (position 2), the amino group can be protected by acetylation. The resulting N-acetyl group is less activating than a free amino group but remains an ortho-, para-director.[3][4] This directing effect, in concert with the ortho-, para-directing effect of the fluorine atom, leads to the preferential formation of this compound upon nitration of N-(4-fluorophenyl)acetamide.

Experimental Protocols

Protocol 1: Direct Nitration of 4-fluoroaniline to Synthesize 4-fluoro-3-nitroaniline

This protocol is adapted from a patented method emphasizing anhydrous conditions to minimize byproduct formation.[5]

Materials:

  • 4-fluoroaniline

  • Concentrated sulfuric acid (H₂SO₄, 100%)

  • Concentrated nitric acid (HNO₃, 100%) or potassium nitrate (B79036) (KNO₃)

  • Ice

  • Concentrated ammonia (B1221849) solution or other suitable base for neutralization

  • Dilute hydrochloric acid (HCl) (optional, for purification)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 4-fluoroaniline in 10 parts by weight of 100% sulfuric acid, maintaining the temperature at or below 35°C.

  • Prepare the nitrating mixture by adding the desired amount of 100% nitric acid to 10 parts by weight of 100% sulfuric acid, keeping the mixture cool. Alternatively, powdered potassium nitrate can be used as the nitrating agent.

  • Cool the 4-fluoroaniline solution to the desired reaction temperature (e.g., 2-10°C) using an ice bath.

  • Slowly add the nitrating mixture to the 4-fluoroaniline solution over a period of approximately one hour, ensuring the temperature is maintained.[5]

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.[5]

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a concentrated ammonia solution while cooling.

  • Filter the precipitated crude product, wash with water, and dry.

  • Purification can be achieved by recrystallization from boiling water or by dissolving the crude product in cold, dilute hydrochloric acid, separating it from insoluble resinous byproducts, and then re-precipitating the product by making the solution alkaline.[5]

Byproduct Formation: A major byproduct in this reaction, particularly in the presence of water, is a resinous material identified as 4-fluoro-2-nitro-4'-aminodiphenylamine.[5] Maintaining anhydrous conditions significantly reduces the formation of this byproduct.[5]

Protocol 2: Synthesis of this compound via Protection-Nitration-Deprotection

This multi-step protocol involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.

Step 1: Acetylation of 4-fluoroaniline to N-(4-fluorophenyl)acetamide

  • In a round-bottom flask, dissolve 4-fluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride (B1165640) (typically 1.1-1.3 equivalents) to the solution.

  • Heat the mixture to reflux for approximately 2 hours.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step 2: Nitration of N-(4-fluorophenyl)acetamide

  • Carefully dissolve the dried N-(4-fluorophenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.[4]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetanilide (B955) solution, maintaining the temperature below 10°C.[4]

  • After the addition, continue stirring in the ice bath for 2-3 hours.[4]

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide to this compound

  • To the crude nitrated acetanilide, add a mixture of ethanol (B145695) and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.[6]

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • The product, this compound, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

A similar procedure using a microchannel reactor for the nitration of p-fluoroacetanilide with 68% nitric acid in an acetic acid-acetic anhydride solution at 30-70°C for 50-200 seconds has been reported to give yields of 83-94% after hydrolysis.[6]

Data Presentation

The following table summarizes various reported reaction conditions for the nitration of 4-fluoroaniline and its N-acetyl derivative.

Starting MaterialNitrating AgentSolvent/AcidTemperature (°C)TimeProductYield (%)Reference
4-fluoroanilineHNO₃/H₂SO₄H₂SO₄ (anhydrous)351 hour4-fluoro-3-nitroaniline62[5]
4-fluoroanilineHNO₃/H₂SO₄H₂SO₄ (anhydrous)21 hour4-fluoro-3-nitroaniline77 (with HCl workup)[5]
4-fluoroanilineKNO₃H₂SO₄ (anhydrous)8-101 hour4-fluoro-3-nitroaniline75.5[5]
N-(4-fluorophenyl)acetamide68% HNO₃Acetic acid/Acetic anhydride30-7050-200 secondsThis compound83-94[6]

Mandatory Visualization

Nitration_Workflow General Workflow for the Nitration of 4-fluoroaniline cluster_direct Direct Nitration cluster_protected Protected Nitration start1 4-fluoroaniline process1 Dissolve in conc. H₂SO₄ start1->process1 process2 Add nitrating agent (HNO₃/H₂SO₄ or KNO₃) at low temperature process1->process2 process3 Reaction process2->process3 workup1 Quench on ice, neutralize, filter process3->workup1 product1 Crude 4-fluoro-3-nitroaniline workup1->product1 purify1 Recrystallization or HCl wash product1->purify1 final1 Pure 4-fluoro-3-nitroaniline purify1->final1 start2 4-fluoroaniline protect Acetylation (Acetic Anhydride) start2->protect intermediate N-(4-fluorophenyl)acetamide protect->intermediate nitration Nitration (HNO₃/H₂SO₄) intermediate->nitration nitrated_inter N-(4-fluoro-2-nitrophenyl)acetamide nitration->nitrated_inter deprotect Hydrolysis (Acidic) nitrated_inter->deprotect product2 Crude this compound deprotect->product2 purify2 Recrystallization product2->purify2 final2 Pure this compound purify2->final2

Caption: Workflow for direct vs. protected nitration of 4-fluoroaniline.

Regioselectivity Regioselectivity of 4-fluoroaniline Nitration cluster_direct Direct Nitration (Strong Acid) cluster_protected Protected Nitration start 4-fluoroaniline protonation Protonation of -NH₂ to -NH₃⁺ start->protonation protection Acetylation to -NHCOCH₃ start->protection directing_effect1 -NH₃⁺ is a strong meta-director protonation->directing_effect1 product1 4-fluoro-3-nitroaniline (Major Product) directing_effect1->product1 directing_effect2 -NHCOCH₃ is an ortho, para-director protection->directing_effect2 product2 This compound (Major Product) directing_effect2->product2

Caption: Directing effects in 4-fluoroaniline nitration.

References

4-Fluoro-2-nitroaniline as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 4-Fluoro-2-nitroaniline serves as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, which includes a fluorine atom and a nitro group on an aniline (B41778) ring, provides enhanced reactivity and allows for the development of complex molecular structures with desired biological activities.[1][3] This aromatic amine is particularly significant in the creation of active pharmaceutical ingredients (APIs), especially kinase inhibitors used in targeted cancer therapies.[1][4] The fluorine atom can improve a drug's pharmacokinetic profile, including its metabolic stability and cell permeability, while the nitro group serves as a reactive point for further chemical modifications.[3][5]

Application Note 1: Intermediate in the Synthesis of Osimertinib

Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6] It is specifically designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[6] A key building block in the synthesis of Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline (B580436), which is prepared from a related fluoro-aniline precursor.[6][7][8]

Synthesis Workflow for Osimertinib

The synthesis of Osimertinib involves a multi-step process where the fluoro-nitro-aniline core is crucial. A common route begins with the nitration of 4-fluoro-2-methoxyaniline (B49241) to produce the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline.[9][10] This intermediate then undergoes a nucleophilic aromatic substitution reaction with a pyrimidine (B1678525) derivative, followed by further modifications including nitro group reduction and final amidation to yield the Osimertinib molecule.[7][9]

G A 4-Fluoro-2-methoxyaniline B Nitration (e.g., KNO3, H2SO4) A->B Step 1 C 4-Fluoro-2-methoxy-5-nitroaniline B->C D Coupling with 3-(2-chloropyrimidin-4-yl) -1-methyl-1H-indole C->D Step 2 E Intermediate 3 D->E F Substitution with N,N,N'-trimethylethane -1,2-diamine E->F Step 3 G Intermediate 4 F->G H Nitro Reduction (e.g., Fe, NH4Cl) G->H Step 4 I Intermediate 5 (Triamine) H->I J Acylation with Acryloyl Chloride I->J Step 5 K Osimertinib J->K

Fig. 1: General synthesis workflow for Osimertinib.
Quantitative Data for Osimertinib Synthesis

The efficiency of the synthesis is critical for pharmaceutical production. The following table summarizes reported yields for key transformations in the synthesis of Osimertinib.

StepStarting MaterialProductReagents/ConditionsYieldPurityReference
Nitration4-Fluoro-2-methoxyaniline4-Fluoro-2-methoxy-5-nitroanilineKNO₃, H₂SO₄, ≤ 0°C83.7%-[11]
Telescoped Acetylation & Nitration4-Fluoro-2-methoxyanilineN-(4-fluoro-2-methoxy-5-nitrophenyl)acetamideContinuous flow microreactor82-83%-[6]
Overall Synthesis4-Fluoro-2-methoxyanilineOsimertinibMulti-step synthesis38%99.5%[7]
Overall Synthesis4-Fluoro-2-methoxy-1-nitrobenzeneOsimertinib MesylateMulti-step synthesis40.8%99.7%[8]
Experimental Protocol: Nitration of 4-Fluoro-2-methoxyaniline

This protocol describes the synthesis of the key intermediate 4-fluoro-2-methoxy-5-nitroaniline.[11]

Materials:

  • 4-Fluoro-2-methoxyaniline (20g)

  • Concentrated Sulfuric Acid

  • Potassium Nitrate (B79036) (5.91g)

  • Ice water

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C, ensuring the solid is completely dissolved.[11]

  • Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid. Maintain the temperature at -15°C.[11]

  • Continue stirring the reaction mixture for 2 hours at this temperature.[11]

  • Pour the reaction mixture into ice water.[11]

  • Adjust the pH of the solution to 8.0-9.0 by adding NaOH solution, which will cause a solid to precipitate.[11]

  • Stir vigorously to ensure complete precipitation.[11]

  • Filter the solid, wash with water, and dry to obtain the yellow solid product, 4-fluoro-2-methoxy-5-nitroaniline (Yield: 22.0g, 83.7%).[11]

Mechanism of Action: EGFR Signaling Pathway

Osimertinib functions by irreversibly binding to the EGFR kinase domain, inhibiting its downstream signaling pathways that promote cell proliferation and survival.

cluster_membrane Cell Membrane cluster_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR (e.g., T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 2: Inhibition of the EGFR signaling pathway by Osimertinib.

Application Note 2: Intermediate in the Synthesis of Brigatinib (B606365)

Brigatinib (marketed as Alunbrig®) is another tyrosine kinase inhibitor used to treat NSCLC, specifically in patients with anaplastic lymphoma kinase (ALK)-positive mutations.[12][13] It is also known to inhibit EGFR.[13] The synthesis of Brigatinib can involve intermediates derived from fluoro-nitro-aniline precursors, highlighting the scaffold's versatility.[12][14][15]

Synthesis Workflow for Brigatinib Intermediate

The synthesis of a key Brigatinib intermediate, 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, can start from 5-fluoro-2-nitrobenzyl ether. This process involves a nucleophilic substitution followed by a reduction of the nitro group to form the required aniline derivative.

G A 5-Fluoro-2-nitrobenzyl ether C Substitution Reaction A->C B Piperidone hydrochloride B->C D Intermediate IV C->D Step 1 E Reduction (e.g., Pd/C, H2) D->E Step 2 F Brigatinib Intermediate (2-methoxy-4-(4-(4-methyl- piperazin-1-yl)piperidin-1-yl)aniline) E->F

Fig. 3: Synthesis of a key Brigatinib intermediate.
Experimental Protocol: Synthesis of N-Desmethyl Brigatinib Precursor

This protocol outlines the synthesis of a precursor for Brigatinib, starting from 4-fluoro-2-methoxy-1-nitrobenzene.[14]

Materials:

  • 4-fluoro-2-methoxy-1-nitrobenzene (1.00 g, 5.84 mmol)

  • Piperidone monohydrate hydrochloride (0.99 g, 6.44 mmol)

  • Potassium carbonate (2.02 g, 14.62 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • Create a mixture of 4-fluoro-2-methoxy-1-nitrobenzene and potassium carbonate in dimethylformamide.[14]

  • Add piperidone monohydrate hydrochloride to the mixture.[14]

  • Stir the reaction at an elevated temperature to facilitate the nucleophilic aromatic substitution, replacing the fluorine atom.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting intermediate, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, using column chromatography. This intermediate is then carried forward through several steps, including reduction of the nitro group, to synthesize the final drug.[14]

Mechanism of Action: ALK Signaling Pathway

Brigatinib inhibits the autophosphorylation of ALK, which in turn blocks downstream signaling pathways responsible for cell growth and survival in ALK-positive cancer cells.

cluster_membrane Cell Membrane cluster_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein STAT3 STAT3 ALK->STAT3 RAS RAS -> RAF -> MEK -> ERK ALK->RAS PI3K PI3K -> AKT ALK->PI3K Brigatinib Brigatinib Brigatinib->ALK Inhibits Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation RAS->Proliferation PI3K->Proliferation

Fig. 4: Inhibition of the ALK signaling pathway by Brigatinib.

Application Note 3: General Synthesis of Quinoxaline (B1680401) Derivatives

This compound and its isomers are also valuable in synthesizing other heterocyclic structures with therapeutic potential, such as quinoxaline 1,4-dioxides, which are explored for targeting hypoxia in cancer cells.[16] A key reaction is the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom.[16]

General Workflow: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the fluorine atom for substitution by various nucleophiles, a common and powerful strategy in medicinal chemistry.

G A 5-Fluoro-2-nitroaniline (B53378) C SNAr Reaction (Base, e.g., Et3N) A->C B Nucleophile (e.g., 1-Boc-piperazine) B->C D Substituted Product (2-nitro-5-(Boc-piperazinyl)aniline) C->D

Fig. 5: General workflow for an SNAr reaction.
Quantitative Data for SNAr Reactions

Starting MaterialNucleophileProductYieldReference
5-Fluoro-2-nitroaniline1-Boc-piperazine2-nitro-5-(Boc-piperazinyl)aniline86%[16]
4,5-Difluoro-2-nitroaniline1-Boc-piperazine5-(Boc-piperazinyl)-4-fluoro-2-nitroaniline72%[16]
4,5-Difluoro-2-nitroanilineN-methylpiperazine4-Fluoro-5-(methylpiperazin-1-yl)-2-nitroaniline89%[16]
Experimental Protocol: SNAr with 1-Boc-piperazine

This protocol details the synthesis of 2-nitro-5-(Boc-piperazinyl)aniline from 5-fluoro-2-nitroaniline.[16]

Materials:

  • 5-Fluoro-2-nitroaniline (1.0 g, 6.4 mmol)

  • 1-Boc-piperazine (3.0 g, 16.0 mmol)

  • Triethylamine (Et₃N, 1 mL)

  • N,N-dimethylformamide (DMF, 10 mL)

  • Water

Procedure:

  • Add 1-Boc-piperazine (3.0 g) and Et₃N (1 mL) to a stirring mixture of 5-fluoro-2-nitroaniline (1.0 g) in DMF (10 mL) at 50°C.[16]

  • Stir the reaction mixture for 4 hours at 50°C.[16]

  • Pour the mixture into water (20 mL) and stir for 1 hour while cooling.[16]

  • Filter the resulting precipitate, wash it with water (30 mL), and dry to obtain the product. (Yield: 1.78 g, 86%).[16]

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoro-2-nitroaniline as a diazo component in the synthesis of azo dyes. This document includes detailed experimental protocols, quantitative data for specific dye syntheses, and visual representations of the synthetic workflow. This compound is a versatile chemical intermediate valued in the dye manufacturing industry for its ability to produce dyes with vibrant colors and good stability. Its unique molecular structure, featuring both a fluorine atom and a nitro group, allows for the creation of a diverse range of azo dyes with potential applications in textiles, printing, and as functional materials.

Overview of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid (such as hydrochloric acid) and sodium nitrite (B80452). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.

  • Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.

Experimental Workflow

The general workflow for the synthesis of azo dyes using this compound is depicted below.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A This compound C Diazonium Salt Solution A->C 0-5 °C B NaNO₂ + HCl B->C E Azo Dye C->E Coupling Reaction D Coupling Component D->E F Filtration E->F G Washing F->G H Drying G->H I Final Azo Dye Product H->I Characterization

Caption: General workflow for the synthesis of azo dyes.

Quantitative Data

The following table summarizes quantitative data for a specific azo dye synthesized using this compound as the diazo component.

Diazo ComponentCoupling ComponentProduct NameYield (%)Melting Point (°C)
This compound2,4-Dimethyl-6-fluoroacetoacetanilide(2-Nitro, 4-fluoro benzolazo) acetoacetic acid (2,4-dimethyl, 6-fluoroanilide)57.7199-201[1]

Detailed Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of azo dyes from this compound. The specific quantities of reagents should be calculated based on the desired scale of the reaction and the molecular weight of the chosen coupling component.

Materials and Equipment
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., 2,4-dimethyl-6-fluoroacetoacetanilide, 2-naphthol, etc.)

  • Glacial acetic acid (or other suitable solvent for the coupling component)

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Spectrophotometer (for UV-Vis analysis)

Protocol for the Synthesis of (2-Nitro, 4-fluoro benzolazo) acetoacetic acid (2,4-dimethyl, 6-fluoroanilide)

This protocol is adapted from the procedure described in US Patent 3,086,968.[1]

Step 1: Preparation of the Diazonium Salt Solution

  • In a beaker, prepare a solution of this compound in a suitable amount of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution to the cooled this compound solution while maintaining the temperature between 0-5 °C.

  • Continue stirring the mixture for 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-fluoro-2-nitrobenzenediazonium chloride.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component, 2,4-dimethyl-6-fluoroacetoacetanilide, in glacial acetic acid.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification of the Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any unreacted salts and acid.

  • Further wash the product with a small amount of a suitable cold solvent (e.g., ethanol) to remove unreacted coupling component, if necessary.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Step 4: Characterization

  • Determine the melting point of the dried azo dye.

  • Obtain the UV-Visible absorption spectrum of the dye dissolved in a suitable solvent to determine the maximum absorption wavelength (λmax).

  • Further characterization can be performed using FT-IR and NMR spectroscopy to confirm the chemical structure.

Logical Relationship of Synthesis Steps

The synthesis of azo dyes from this compound involves a logical sequence of chemical transformations. The following diagram illustrates the relationship between the key reactants and intermediates.

logical_relationship A This compound (Primary Aromatic Amine) C 4-Fluoro-2-nitrobenzenediazonium Salt (Electrophile) A->C Diazotization B Nitrous Acid (HNO₂) (from NaNO₂ + HCl) B->C E Azo Dye (Final Product) C->E Electrophilic Aromatic Substitution D Coupling Component (Electron-rich Aromatic) D->E

Caption: Key chemical transformations in azo dye synthesis.

Applications and Further Research

Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester. The presence of the fluorine and nitro groups can enhance the dye's properties, including its lightfastness and sublimation fastness.

For professionals in drug development, the azo linkage can be of interest as a pro-drug strategy, where the azo bond is cleaved in vivo to release a pharmacologically active amine. The unique substitution pattern of this compound provides a scaffold that can be further modified to explore novel therapeutic agents.

Further research could focus on synthesizing a wider range of azo dyes from this compound by employing various coupling components and characterizing their spectroscopic properties, dyeing performance on different substrates, and potential biological activities.

References

Synthetic Protocols for 4-Fluoro-2-nitroaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-2-nitroaniline and its derivatives. These compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The protocols outlined below are based on established synthetic routes, including the nitration of p-fluoroacetanilide and the nucleophilic aromatic substitution (SNAr) of difluoronitrobenzene precursors.

Introduction

This compound and its analogs are critical building blocks in organic synthesis. The presence of the fluorine atom, a nitro group, and an amino group on the aromatic ring provides multiple reaction sites for further functionalization.[3][4] These reactive handles allow for the construction of complex molecular architectures, making these compounds highly valuable in medicinal chemistry and materials science.[3][4] Notably, derivatives of this compound are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy.[5][6]

Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound derivatives are highlighted in this document:

  • Nitration of p-Fluoroacetanilide: This method involves the protection of the aniline (B41778) group as an acetamide, followed by regioselective nitration and subsequent deprotection. This approach is widely used and can be optimized for high yield and purity.[7]

  • Nucleophilic Aromatic Substitution (SNAr) of Difluoronitrobenzenes: This strategy leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack. The fluorine atoms on difluoronitrobenzene precursors can be selectively displaced by amines or other nucleophiles.[8]

The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize the quantitative data for the key synthetic protocols described in this document.

Table 1: Synthesis of this compound via Nitration of p-Fluoroacetanilide in a Microchannel Reactor [7]

ParameterValue
Starting Materialp-Fluoroacetanilide
Nitrating Agent68% Nitric Acid
SolventAcetic acid-acetic anhydride (B1165640)
Molar Ratio (p-fluoroacetanilide:nitric acid)1:1.0 - 1:1.5
Flow Rate (p-fluoroacetanilide solution)40.0 - 100.0 mL/min
Flow Rate (nitric acid)4.0 - 30.0 mL/min
Reaction Temperature30 - 70 °C
Reaction Time50 - 200 seconds
Hydrolysis Temperature90 - 100 °C
Hydrolysis Time2 - 4 hours
Yield 83 - 94%

Table 2: Synthesis of 2-Fluoro-4-nitroaniline via Amination of 3,4-Difluoronitrobenzene [8]

ParameterValue
Starting Material3,4-Difluoronitrobenzene
Aminating Agent28% Ammonia (B1221849) Water
SolventIndustrial Alcohol
CatalystCuprous Oxide
Temperature120 °C
Pressure1.7 MPa
Reaction Time18 hours
Yield 96.4%

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of p-Fluoroacetanilide (Microchannel Reactor Method)[7]

This protocol describes a continuous flow synthesis method which offers advantages in terms of safety, efficiency, and scalability.

Materials:

  • p-Fluoroacetanilide

  • Acetic acid

  • Acetic anhydride

  • 68% Nitric acid

  • Petroleum ether

  • Corning high-flux continuous flow microchannel reactor

Procedure:

  • Feed Preparation:

    • Prepare a 20-40% (w/v) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be in the range of 1:1.8 to 1:2.4.

    • Use a 68% aqueous solution of nitric acid.

  • Reaction Setup:

    • Set up the Corning high-flux continuous flow microchannel reactor according to the manufacturer's instructions.

    • Set the molar ratio of p-fluoroacetanilide to nitric acid between 1.0:1.0 and 1.0:1.5.

    • Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min.

    • Set the flow rate of the 68% nitric acid solution to 4.0-30.0 mL/min.

  • Nitration:

    • Preheat the reactor to the desired reaction temperature (30-70 °C).

    • Pump the reactant solutions through the microchannel reactor. The reaction time will be between 50 and 200 seconds.

  • Hydrolysis and Work-up:

    • The output from the reactor is subjected to a hydrolysis reaction at 90-100 °C for 2-4 hours to deprotect the acetamido group.

    • After hydrolysis, cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes.

    • Filter the resulting precipitate and wash the filter cake with water until it is weakly acidic or neutral.

    • To the filter cake, add petroleum ether and mix.

  • Drying:

    • Dry the product to obtain this compound as an orange solid. The reported yield for this method is between 83% and 94%.

Protocol 2: Synthesis of 2-Fluoro-4-nitroaniline via Amination of 3,4-Difluoronitrobenzene[8]

This protocol describes a batch process for the synthesis of an isomer of the target compound, which is also a valuable intermediate.

Materials:

  • 3,4-Difluoronitrobenzene

  • 28% Ammonia water

  • Industrial alcohol

  • Cuprous oxide

  • High-pressure reactor

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, combine 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27 g of cuprous oxide, and 480 g of 3,4-difluoronitrobenzene.

  • Reaction:

    • Mix the materials and heat the reactor to 120 °C.

    • Control the pressure of the reactor at 1.7 MPa.

    • Maintain the reaction at this temperature and pressure for 18 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor down.

    • Transfer the reaction mixture into water to precipitate the crude product.

    • Filter the precipitate and wash the filter cake with water.

    • Dry the solid to obtain 2-fluoro-4-nitroaniline. The reported molar yield is 96.4%.

Mandatory Visualizations

experimental_workflow_nitration cluster_prep Feed Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_fluoroacetanilide p-Fluoroacetanilide Solution microreactor Microchannel Reactor (30-70°C, 50-200s) p_fluoroacetanilide->microreactor nitric_acid 68% Nitric Acid nitric_acid->microreactor hydrolysis Hydrolysis (90-100°C, 2-4h) microreactor->hydrolysis cooling Cooling & Precipitation (0-5°C) hydrolysis->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound via nitration.

experimental_workflow_amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification difluoronitrobenzene 3,4-Difluoronitrobenzene reactor High-Pressure Reactor (120°C, 1.7 MPa, 18h) difluoronitrobenzene->reactor ammonia Ammonia Water ammonia->reactor catalyst Cuprous Oxide catalyst->reactor solvent Alcohol solvent->reactor precipitation Precipitation in Water reactor->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product 2-Fluoro-4-nitroaniline drying->product

Caption: Workflow for the synthesis of 2-Fluoro-4-nitroaniline via amination.

signaling_pathway cluster_route1 Route 1: Nitration cluster_route2 Route 2: Nucleophilic Aromatic Substitution (SNAr) cluster_derivatization Further Derivatization start1 p-Fluoroaniline intermediate1 p-Fluoroacetanilide start1->intermediate1 Acetylation product1 This compound intermediate1->product1 Nitration & Hydrolysis api Active Pharmaceutical Ingredients (APIs) product1->api start2 Difluoronitrobenzene product2 Fluoro-nitroaniline Derivative start2->product2 Amination product2->api

Caption: General synthetic routes to this compound derivatives.

References

Application Notes and Protocols for the Microchannel Reactor Synthesis of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroaniline is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Traditional batch synthesis methods for this compound often suffer from challenges related to safety, reaction control, and yield.[3] Nitration reactions, in particular, are highly exothermic and can lead to runaway reactions and the formation of undesirable byproducts in conventional batch reactors.[4][5][6] Microreactor technology offers a compelling solution to these challenges by providing superior heat and mass transfer, precise control over reaction parameters, and a significantly smaller reaction volume, leading to inherently safer and more efficient processes.[4][5]

These application notes provide a detailed protocol for the synthesis of this compound using a continuous flow microchannel reactor. The methodology is based on the nitration of p-fluoroacetanilide followed by a hydrolysis step, adapted from established procedures.[3] This process offers high yield and purity, short reaction times, and enhanced safety compared to traditional methods.[3]

Advantages of Microchannel Reactor Synthesis

Microreactors offer several key advantages for the synthesis of this compound:

  • Enhanced Safety: The small internal volume of the microreactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway.[4][6] The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing the formation of hot spots.[5]

  • Improved Yield and Selectivity: Precise control over temperature, residence time, and stoichiometry leads to fewer byproducts and a higher yield of the desired product.[5][7]

  • Rapid Process Optimization: The ability to quickly change reaction parameters and see the results in real-time allows for rapid optimization of the synthesis process.

  • Scalability: The process can be scaled up by numbering up (using multiple microreactors in parallel) rather than increasing the reactor size, which maintains the safety and efficiency benefits.[8]

  • Reduced Reaction Times: The enhanced mass transfer in microchannels leads to significantly faster reaction rates compared to batch reactors.[3]

Data Presentation

Table 1: Comparison of Microreactor and Traditional Batch Synthesis of this compound
ParameterMicrochannel Reactor MethodTraditional Batch Method
Starting Material p-FluoroacetanilideFluoroaniline
Key Steps Nitration followed by HydrolysisNitration and Hydrolysis
Yield 83-94%[3]~54%[3]
Reaction Time (Nitration) 50-200 seconds[3]Several hours
Safety Profile Inherently safer due to small reaction volume and excellent heat transfer[4][5]Risk of thermal runaway and explosion due to poor heat dissipation[3]
Byproduct Formation Minimized due to precise process control[3]Significant formation of isomers and oxidation products
Process Control Precise control over temperature, flow rate, and residence timeDifficult to control temperature and mixing, leading to hotspots
Table 2: Optimized Reaction Parameters for Microchannel Reactor Synthesis
ParameterValue
Reactant 1 20-40% (w/w) solution of p-fluoroacetanilide in acetic acid/acetic anhydride (B1165640)
Reactant 2 68% (w/w) Nitric Acid
Molar Ratio (p-fluoroacetanilide : Nitric Acid) 1 : 1.0 - 1.5[3]
Flow Rate (Reactant 1) 40.0 - 100.0 mL/min[3]
Flow Rate (Reactant 2) 4.0 - 30.0 mL/min[3]
Nitration Temperature 30 - 70 °C[3]
Nitration Residence Time 50 - 200 seconds[3]
Hydrolysis Temperature 90 - 100 °C[3]
Hydrolysis Time 2 - 4 hours[3]

Experimental Protocols

Materials and Equipment
  • Reactants:

    • p-Fluoroacetanilide (≥98%)

    • Acetic Acid (glacial, ≥99.5%)

    • Acetic Anhydride (≥98%)

    • Nitric Acid (68% w/w)

    • Petroleum Ether

    • Deionized Water

    • Ice

  • Equipment:

    • Corning® G1 SiC Microchannel Reactor or similar, equipped with a preheating module and a mixing module.[3][8]

    • High-pressure pumps for reactant delivery

    • Heating and cooling circulators for temperature control

    • Back pressure regulator

    • Collection vessel

    • Standard laboratory glassware for workup and purification

    • Magnetic stirrer with heating plate

    • Filtration apparatus

    • Drying oven

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Microreactor Synthesis cluster_workup Workup and Purification prep_pfa Prepare p-fluoroacetanilide solution (20-40% in Acetic Acid/Anhydride) pump_pfa Pump p-fluoroacetanilide solution prep_pfa->pump_pfa prep_hno3 Prepare 68% Nitric Acid solution pump_hno3 Pump Nitric Acid solution prep_hno3->pump_hno3 preheat Preheat reactants pump_pfa->preheat pump_hno3->preheat mix_react Mix and React in Microchannel Reactor (30-70°C, 50-200s) preheat->mix_react hydrolysis Hydrolysis (90-100°C, 2-4h) mix_react->hydrolysis precipitation Precipitate in ice water hydrolysis->precipitation filtration Filter and wash precipitate precipitation->filtration drying Dry the product filtration->drying product This compound drying->product

Caption: Experimental workflow for the microchannel reactor synthesis of this compound.

Detailed Methodology

1. Reactant Preparation:

  • Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be between 1:1.8 and 1:2.4.[3]

  • Ensure the 68% (w/w) nitric acid solution is ready for use.

2. Microreactor Setup and Synthesis:

  • Set up the microchannel reactor system, ensuring all connections are secure.

  • Set the temperature of the preheating module and the reactor module to the desired nitration temperature (30-70°C) using the heating/cooling circulator.[3]

  • Pump the p-fluoroacetanilide solution and the 68% nitric acid solution into the microreactor at their respective flow rates (see Table 2). The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.[3]

  • The reactants are preheated and then mixed in the microchannel reactor, where the nitration reaction occurs with a residence time of 50-200 seconds.[3]

  • Continuously collect the output from the reactor in a suitable collection vessel.

3. Workup and Purification:

  • Transfer the collected reaction mixture to a round-bottom flask.

  • Heat the mixture to 90-100°C and maintain this temperature for 2-4 hours to facilitate hydrolysis of the acetamido group.[3]

  • After the hydrolysis is complete, cool the reaction mixture and pour it into ice water with stirring.

  • Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation of the product.[3]

  • Filter the resulting orange solid and wash the filter cake with cold water until the filtrate is weakly acidic or neutral.[3]

  • To further purify, wash the filter cake with petroleum ether.

  • Dry the purified this compound in a vacuum oven at a suitable temperature.

Logical Relationships of Synthesis Parameters

The success of the microchannel reactor synthesis of this compound depends on the careful control and interplay of several key parameters. The following diagram illustrates these logical relationships.

G cluster_input Input Parameters cluster_process Process Variables cluster_output Output Metrics Temp Temperature HeatTransfer Heat Transfer Temp->HeatTransfer influences Yield Yield Temp->Yield affects Purity Purity Temp->Purity affects FlowRate Flow Rate ResidenceTime Residence Time FlowRate->ResidenceTime determines Mixing Mixing Efficiency FlowRate->Mixing influences Throughput Throughput FlowRate->Throughput determines MolarRatio Molar Ratio MolarRatio->Yield affects MolarRatio->Purity affects Concentration Concentration Concentration->Mixing influences Concentration->HeatTransfer affects ResidenceTime->Yield determines Mixing->Yield improves Mixing->Purity improves HeatTransfer->Purity improves Safety Safety HeatTransfer->Safety enhances

Caption: Logical relationships of key parameters in the microchannel synthesis of this compound.

Safety Considerations

  • Hazardous Materials: Nitric acid is highly corrosive and a strong oxidizing agent. Acetic acid and acetic anhydride are also corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exothermic Reaction: Although the microreactor provides excellent temperature control, it is crucial to monitor the reaction temperature closely. Ensure the cooling system is functioning correctly.

  • System Pressure: The microreactor system will be under pressure. Ensure all fittings are rated for the intended operating pressure and perform a leak check before starting the reaction.

  • Emergency Procedures: Be familiar with the emergency shutdown procedures for the microreactor system. Have appropriate spill kits and safety equipment readily available.

Conclusion

The microchannel reactor synthesis of this compound offers a safe, efficient, and high-yielding alternative to traditional batch methods.[3] By leveraging the advantages of continuous flow chemistry, researchers and drug development professionals can produce this important intermediate with greater control and consistency. The detailed protocols and understanding of the interplay of reaction parameters provided in these application notes will facilitate the adoption of this advanced manufacturing technology.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the predicted electrophilic aromatic substitution reactions of 4-fluoro-2-nitroaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to the limited availability of direct experimental data for this specific substrate, the following protocols for bromination and nitration are adapted from established procedures for structurally similar compounds. The regioselectivity of these reactions is predicted based on the directing effects of the existing substituents on the aromatic ring.

Overview of Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution is a key reaction class for the functionalization of aromatic compounds. In this compound, the outcome of such reactions is governed by the interplay of the directing effects of the three substituents:

  • Amino group (-NH₂): A strong activating group and an ortho, para-director.

  • Nitro group (-NO₂): A strong deactivating group and a meta-director.

  • Fluoro group (-F): A deactivating group and an ortho, para-director.

The powerful activating effect of the amino group is expected to dominate the regioselectivity, directing the incoming electrophile primarily to the positions ortho and para to it. The positions ortho to the amino group are C3 and C5, and the para position is C5. The nitro group at C2 and the fluoro group at C4 will influence the reactivity of these positions.

Considering the positions relative to all substituents:

  • C3: ortho to -NH₂ and meta to -F and -NO₂.

  • C5: para to -NH₂ and ortho to -F and meta to -NO₂.

  • C6: ortho to -NH₂ and meta to -F and ortho to -NO₂.

Based on the strong directing effect of the amino group, substitution is most likely to occur at the C6 and C5 positions. Steric hindrance from the adjacent nitro group might slightly disfavor substitution at C3. The substitution at C5 would be electronically favored by the amino group and not strongly deactivated by the other groups. Substitution at C6 is also possible, being ortho to the activating amino group.

Bromination of this compound

This protocol is adapted from the bromination of 2-nitroaniline (B44862) and 4-nitroaniline.

Predicted Reaction and Products

The bromination of this compound is expected to yield a monobrominated product, likely 2-bromo-4-fluoro-6-nitroaniline (B82889) or 5-bromo-4-fluoro-2-nitroaniline, due to the directing influence of the amino group.

Experimental Protocol

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sulfuric acid (catalytic amount)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified brominated product.

Quantitative Data (Predicted)
ProductPredicted YieldMelting Point (°C)
2-Bromo-4-fluoro-6-nitroaniline70-80%Not available
5-Bromo-4-fluoro-2-nitroaniline10-20%Not available

Note: Yields are estimates based on similar reactions and may vary.

Nitration of this compound

Direct nitration of anilines can be problematic due to the oxidation of the amino group and the formation of anilinium ions in the strongly acidic nitrating mixture. A common strategy is to protect the amino group as an acetanilide (B955) before nitration.[2] This protocol follows the protection-nitration-deprotection sequence.

Predicted Reaction Pathway

Nitration_Pathway A This compound B N-(4-Fluoro-2-nitrophenyl)acetamide A->B Acetic anhydride (B1165640) C N-(4-Fluoro-2,6-dinitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 4-Fluoro-2,6-dinitroaniline C->D Acidic Hydrolysis

Experimental Protocol

Step 1: Acetylation (Protection of the Amino Group)

  • Dissolve this compound (1.0 eq) in acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 50-60 °C for 1 hour.

  • Pour the cooled reaction mixture into ice water to precipitate the product.

  • Filter, wash with cold water, and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide.

Step 2: Nitration of the Acetanilide

  • Carefully add the dried N-(4-fluoro-2-nitrophenyl)acetamide (1.0 eq) to a pre-cooled (0-5 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitate, wash with cold water until neutral, and dry.

Step 3: Hydrolysis (Deprotection)

  • Reflux the nitrated acetanilide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Quantitative Data (Predicted)
ProductPredicted Overall YieldMelting Point (°C)
4-Fluoro-2,6-dinitroaniline60-70%Not available

Note: Yields are estimates based on similar multi-step syntheses and may vary.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1] The introduction of additional functional groups through electrophilic aromatic substitution allows for the fine-tuning of molecular properties to enhance biological activity. For instance, halogenated and nitrated anilines are precursors to a wide range of heterocyclic compounds with potential therapeutic applications, including anticancer and antibiotic agents.[3]

Drug_Development_Workflow cluster_0 Synthesis cluster_1 Derivatization cluster_2 Screening & Development A This compound B Electrophilic Aromatic Substitution A->B C Functionalized Intermediate B->C D Further Reactions (e.g., Reduction, Cyclization) C->D E Bioactive Compound Library D->E F Lead Optimization E->F G API Candidate F->G

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Nitration reactions are highly exothermic and can be hazardous. Strict temperature control is crucial.

  • Concentrated acids are corrosive and should be handled with extreme care.

Disclaimer: The provided protocols are for informational purposes only and are based on adaptations from related literature. Researchers should conduct their own risk assessments and optimization studies before implementation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroaniline is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and dye manufacturing industries.[1] Its unique molecular structure, featuring a fluorine atom activated by a proximate electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functional groups at the C-4 position, providing a foundational scaffold for the synthesis of diverse and complex molecules, including active pharmaceutical ingredients (APIs).[1]

These application notes provide a detailed overview of the SNAr on this compound, including the underlying reaction mechanism, experimental protocols for various classes of nucleophiles, and a summary of quantitative data to guide reaction optimization.

Reaction Principle: The SNAr Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step is facilitated by the strong electron-withdrawing effect of the nitro group, which is ortho to the reaction center and para to the fluorine, effectively stabilizing the intermediate. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent elimination step, the fluorine atom, an excellent leaving group, is displaced, and the aromaticity of the ring is restored, yielding the 4-substituted-2-nitroaniline product.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Synthesis

The SNAr of this compound is a cornerstone reaction for the synthesis of a variety of important compounds:

  • Pharmaceutical Intermediates: It is a key building block in the synthesis of numerous APIs. For instance, it is a precursor for compounds like 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine.

  • Dye Manufacturing: The resulting substituted anilines can serve as precursors in the production of azo dyes, known for their vibrant colors.[1]

  • Agrochemicals: The scaffold provided by this compound is utilized in the development of new herbicides and pesticides.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Nucleophile ClassNucleophile ExampleSolventBaseTemperature (°C)Time (h)Yield (%)
Secondary Amines Piperidine (B6355638)Ethanol (B145695) or DMF-Room Temp. to RefluxSeveralHigh (Typical)
MorpholineEthanolEt3NReflux1888
Alkoxides Sodium Methoxide (B1231860)Methanol (B129727)-Room Temp.4887.6
Thiols ThiophenolDMFNaH258High (Typical)

Note: The data presented is compiled from various sources and analogous reactions. Actual yields may vary depending on specific experimental conditions and the purity of reagents.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with representative nucleophiles.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol describes a typical procedure for the SNAr of this compound with a secondary amine, using piperidine as an example.

protocol_amine start Start dissolve Dissolve this compound in a suitable solvent (e.g., Ethanol) start->dissolve add_piperidine Add piperidine to the solution dissolve->add_piperidine reflux Heat the reaction mixture to reflux add_piperidine->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Aqueous work-up monitor->workup extract Extract with an organic solvent workup->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure 4-(piperidin-1-yl)-2-nitroaniline purify->end

Caption: Experimental workflow for the reaction with piperidine.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add piperidine (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(piperidin-1-yl)-2-nitroaniline.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol details the SNAr reaction with an alkoxide nucleophile.

protocol_alkoxide start Start dissolve Dissolve this compound in anhydrous methanol start->dissolve add_methoxide Add sodium methoxide dissolve->add_methoxide stir Stir at room temperature add_methoxide->stir monitor Monitor reaction progress by TLC stir->monitor workup Aqueous work-up monitor->workup extract Extract with dichloromethane (B109758) workup->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure 4-methoxy-2-nitroaniline purify->end

Caption: Experimental workflow for the reaction with sodium methoxide.

Materials:

  • This compound (1.0 mmol, 156.11 mg)

  • Sodium methoxide (1.2 mmol, 64.8 mg)

  • Anhydrous methanol (10 mL)

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Add sodium methoxide (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, add water (20 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2-nitroaniline.

Protocol 3: Reaction with a Thiol (Thiophenol)

This protocol outlines the SNAr reaction with a thiol, which requires a base to generate the more nucleophilic thiolate.

protocol_thiol start Start suspend_nah Suspend sodium hydride in anhydrous DMF start->suspend_nah add_thiophenol Add thiophenol dropwise at 0°C suspend_nah->add_thiophenol add_substrate Add a solution of this compound in DMF add_thiophenol->add_substrate stir Stir at room temperature add_substrate->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure 4-(phenylthio)-2-nitroaniline purify->end

References

The Versatility of 4-Fluoro-2-nitroaniline: A Keystone Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluoro-2-nitroaniline, a substituted aniline (B41778) carrying both a fluorine atom and a nitro group, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique electronic properties and strategically positioned functional groups render it a versatile precursor for a diverse array of molecules with significant applications in pharmaceuticals, agrochemicals, and the dye industry. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the fluorine atom can impart desirable pharmacokinetic properties to bioactive molecules. The primary amino group serves as a handle for a multitude of chemical transformations, including diazotization and alkylation, further expanding its synthetic utility.

This document provides detailed application notes and experimental protocols for key transformations involving this compound, offering a practical guide for its utilization as a chemical building block.

Application Notes

This compound is a critical starting material for the synthesis of a variety of important chemical entities. Its primary applications are centered around three main areas:

  • Pharmaceutical Intermediates: The compound is extensively used in the synthesis of active pharmaceutical ingredients (APIs). A crucial transformation is its reduction to 4-fluoro-1,2-phenylenediamine, a key precursor for the synthesis of fluorinated benzimidazoles, a class of compounds known for their diverse biological activities, including antimicrobial and anthelmintic properties. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.

  • Azo Dyes: The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes are valued for their vibrant colors and good fastness properties, finding applications in the textile and printing industries. The fluorine and nitro substituents on the diazo component can significantly influence the color and properties of the resulting dye.

  • Agrochemicals: this compound serves as a precursor for the synthesis of various pesticides and herbicides. The incorporation of fluorine into agrochemicals can lead to enhanced efficacy, selectivity, and metabolic stability. For instance, it can be a building block for fluorinated benzimidazole-based fungicides.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for several key reactions that highlight the role of this compound as a versatile building block.

Synthesis of 4-Fluoro-1,2-phenylenediamine via Reduction

The reduction of the nitro group in this compound to an amine is a fundamental transformation that opens up pathways to a wide range of heterocyclic compounds. The resulting 4-fluoro-1,2-phenylenediamine is a valuable intermediate for the synthesis of pharmaceuticals and other specialty chemicals.

Reaction Scheme:

G This compound This compound 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine This compound->4-Fluoro-1,2-phenylenediamine Reduction Reducing_Agent [H]

Figure 1: Reduction of this compound.

Experimental Protocol:

A detailed protocol for the catalytic hydrogenation of this compound is provided below.

ParameterValue
Reactant This compound (1.0 eq)
Reducing Agent Raney Nickel (catalyst)
Solvent Anhydrous Ethanol (B145695)
Reaction Temperature Room Temperature
Reaction Time 8 hours
Pressure 1.0 MPa (Hydrogen gas)
Yield 91.3%

Procedure:

  • In a suitable hydrogenation vessel, a mixture of this compound (15.6 g, 0.1 mol) and anhydrous ethanol (150 mL) is prepared.

  • Raney Nickel (approximately 1.5 g, as a slurry in ethanol) is carefully added to the mixture under an inert atmosphere.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (1.0 MPa) at room temperature for 8 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is carefully filtered off through a pad of celite under an inert atmosphere.

  • The filtrate is concentrated under reduced pressure to afford 4-fluoro-1,2-phenylenediamine as a solid.

Synthesis of N-(4-Fluoro-2-nitrophenyl)-β-alanine via Michael Addition

The reaction of this compound with an α,β-unsaturated carbonyl compound, such as ethyl acrylate (B77674), proceeds via a Michael addition to yield N-substituted β-alanine derivatives. These products can serve as intermediates in the synthesis of more complex molecules, including potential pharmaceutical candidates.

Reaction Scheme:

G Start This compound + Ethyl Acrylate Product N-(4-Fluoro-2-nitrophenyl)-β-alanine ethyl ester Start->Product Michael Addition

Figure 2: Michael Addition of this compound.

Experimental Protocol:

ParameterValue
Reactant 1 This compound (1.0 eq)
Reactant 2 Ethyl acrylate (1.2 eq)
Catalyst Triethylamine (B128534) (0.1 eq)
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 24 hours
Yield Moderate to Good (typically 60-80%)

Procedure:

  • A mixture of this compound (15.6 g, 0.1 mol), ethyl acrylate (12.0 g, 0.12 mol), and triethylamine (1.4 mL, 0.01 mol) in ethanol (100 mL) is heated to reflux.

  • The reaction is monitored by TLC. After 24 hours, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to give the desired N-(4-fluoro-2-nitrophenyl)-β-alanine ethyl ester.

  • Subsequent hydrolysis of the ester group (e.g., using aqueous NaOH followed by acidification) yields N-(4-fluoro-2-nitrophenyl)-β-alanine.

Synthesis of Azo Dyes via Diazotization-Coupling

This compound can be converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (the coupling component) to form an azo dye.

Reaction Workflow:

G cluster_0 Diazotization cluster_1 Coupling Start This compound Reagents1 NaNO2, HCl Intermediate 4-Fluoro-2-nitrobenzenediazonium chloride Reagents1->Intermediate 0-5 °C Coupling_Component Coupling Component (e.g., 2-Naphthol) Intermediate->Coupling_Component Azo Coupling Product Azo Dye Coupling_Component->Product

Figure 3: Workflow for Azo Dye Synthesis.

Experimental Protocol (General Procedure):

ParameterValue
Diazo Component This compound (1.0 eq)
Diazotizing Agent Sodium nitrite (B80452) (1.05 eq) in water
Acid Hydrochloric acid (2.5 eq)
Coupling Component 2-Naphthol (B1666908) (1.0 eq) in aqueous NaOH
Reaction Temperature 0-5 °C
Yield Typically high (>80%)

Procedure:

Part A: Diazotization

  • This compound (15.6 g, 0.1 mol) is suspended in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) in a beaker. The mixture is cooled to 0-5 °C in an ice-salt bath with stirring.

  • A solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) is added dropwise to the stirred suspension, keeping the temperature below 5 °C. The addition should take about 15-20 minutes.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 4-fluoro-2-nitrobenzenediazonium chloride is used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, 2-naphthol (14.4 g, 0.1 mol) is dissolved in a solution of sodium hydroxide (B78521) (4.4 g, 0.11 mol) in water (100 mL). The solution is cooled to 0-5 °C.

  • The cold diazonium salt solution from Part A is added slowly to the cold alkaline solution of 2-naphthol with vigorous stirring.

  • A brightly colored precipitate of the azo dye forms immediately. The mixture is stirred in the ice bath for another 30 minutes to ensure complete coupling.

  • The precipitated dye is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

Conclusion

This compound is a highly valuable and versatile chemical building block. Its unique substitution pattern allows for a wide range of chemical transformations, making it an essential intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The protocols provided herein offer a starting point for researchers and scientists to explore the synthetic potential of this important molecule. Careful control of reaction conditions is crucial to achieve high yields and purity of the desired products. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and valuable compounds with diverse applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable method for synthesizing this compound is a multi-step process that begins with the acetylation of p-fluoroaniline. This is followed by the nitration of the resulting p-fluoroacetanilide, and concluded with the hydrolysis of the acetyl group to yield the final product. This approach is favored because protecting the amino group as an acetamide (B32628) minimizes unwanted side reactions like oxidation and the formation of undesired isomers.[1]

Q2: Why is direct nitration of p-fluoroaniline not recommended?

Direct nitration of p-fluoroaniline is generally avoided due to the high reactivity of the aniline (B41778) ring. The strong oxidizing nature of the nitrating mixture can lead to the formation of significant amounts of dark, tarry polymerization and degradation products, which severely lowers the yield.[1] Additionally, under the strong acidic conditions, the amino group can be protonated to form the anilinium ion, which can lead to the formation of undesired isomers.

Q3: What are the primary byproducts I should expect in the synthesis of this compound?

The primary byproducts depend on the synthetic route, but when starting from p-fluoroaniline or p-fluoroacetanilide, you can anticipate:

  • Isomeric Byproducts: 4-Fluoro-3-nitroaniline is a common isomeric byproduct.

  • Over-nitration Products: Dinitrated fluoroaniline (B8554772) species can form if the reaction conditions are too harsh or the reaction time is extended.

  • Oxidation Products: Tarry or resinous materials can result from the oxidation of the aniline ring, especially with unprotected anilines.

  • Incomplete Reaction Products: Residual starting material (p-fluoroacetanilide) or the intermediate (4-fluoro-2-nitroacetanilide) may be present if the reaction or hydrolysis steps are incomplete.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and product standards, you can observe the consumption of the reactant and the formation of the desired product and byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the recommended methods for purifying the final product?

The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective for removing most impurities. For separating isomeric byproducts, column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Oxidation of the aniline ring Ensure the amino group of p-fluoroaniline is protected as an acetanilide (B955) before nitration. This moderates the ring's reactivity and prevents oxidation.[1]
Suboptimal reaction temperature Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to control the exothermic reaction and minimize side reactions.
Incorrect stoichiometry of reagents Use a carefully measured, near-stoichiometric amount of the nitrating agent. A large excess can lead to over-nitration and other side reactions.
Incomplete hydrolysis Ensure the hydrolysis of the intermediate 4-fluoro-2-nitroacetanilide is complete by monitoring the reaction with TLC. If necessary, extend the reaction time or adjust the concentration of the acid/base used for hydrolysis.
Issue 2: Presence of Isomeric Byproducts (e.g., 4-Fluoro-3-nitroaniline)
Potential Cause Recommended Solution
Direct nitration of p-fluoroaniline As mentioned, direct nitration can lead to a mixture of isomers. Protecting the amino group is the most effective way to control regioselectivity.
Suboptimal nitrating conditions The choice of nitrating agent and solvent can influence the isomer ratio. A mixture of nitric acid and sulfuric acid is standard. Using milder conditions may improve selectivity.
Inadequate purification If isomeric byproducts are present in the final product, purification by column chromatography is recommended for their removal.
Issue 3: Formation of Tarry/Resinous Material
Potential Cause Recommended Solution
Oxidation by the nitrating agent This is a strong indicator of the oxidation of an unprotected aniline. Ensure complete acetylation of the starting material before nitration.
High reaction temperature The nitration reaction is highly exothermic. Maintain strict temperature control throughout the addition of the nitrating agent.

Quantitative Data on Byproduct Formation

While specific quantitative data on byproduct distribution can vary significantly with reaction conditions, the following table provides a general overview of expected outcomes based on the synthetic approach.

Synthetic Approach Expected Major Product Common Byproducts & Estimated Yields Reference
Direct Nitration of Aniline (for comparison)Mixturep-nitroaniline (~51%), m-nitroaniline (~47%), o-nitroaniline (~2%), plus significant tar formation.[1]
Nitration of p-Fluoroacetanilide (followed by hydrolysis)This compoundIsomeric nitroanilines (variable, but significantly lower than direct nitration), over-nitration products (<5% with controlled conditions), residual starting material.General observation from nitration of acylanilides.[2]
Microchannel Reactor Synthesis from p-FluoroacetanilideThis compound (83-94% yield)"Few by-products" due to superior temperature and mixing control.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation, Nitration, and Hydrolysis

Step A: Acetylation of p-Fluoroaniline

  • In a suitable flask, dissolve p-fluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride (B1165640) to the solution while stirring.

  • Gently warm the mixture for approximately 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the p-fluoroacetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step B: Nitration of p-Fluoroacetanilide

  • Cool a flask containing concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add the dried p-fluoroacetanilide to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the p-fluoroacetanilide solution, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.

  • Carefully pour the reaction mixture onto crushed ice. The 4-fluoro-2-nitroacetanilide will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step C: Hydrolysis of 4-Fluoro-2-nitroacetanilide

  • Suspend the crude 4-fluoro-2-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).

  • Heat the mixture under reflux for 1-2 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and carefully pour it into ice water.

  • Neutralize the solution with a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Pathway cluster_acetylation Step A: Acetylation cluster_nitration Step B: Nitration cluster_hydrolysis Step C: Hydrolysis p_fluoroaniline p-Fluoroaniline p_fluoroacetanilide p-Fluoroacetanilide p_fluoroaniline->p_fluoroacetanilide acetic_anhydride Acetic Anhydride acetic_anhydride->p_fluoroacetanilide intermediate 4-Fluoro-2-nitroacetanilide p_fluoroacetanilide->intermediate nitrating_mixture HNO3 / H2SO4 nitrating_mixture->intermediate final_product This compound intermediate->final_product acid_hydrolysis H+ / H2O acid_hydrolysis->final_product

Caption: Synthetic pathway for this compound.

Byproduct_Formation start p-Fluoroacetanilide nitration Nitration (HNO3 / H2SO4) start->nitration desired_intermediate 4-Fluoro-2-nitroacetanilide (Desired Intermediate) nitration->desired_intermediate isomeric_intermediate Isomeric Nitroacetanilides nitration->isomeric_intermediate over_nitration Dinitrofluoroacetanilides nitration->over_nitration oxidation Oxidation Products (Tarry materials) nitration->oxidation hydrolysis Hydrolysis desired_intermediate->hydrolysis isomeric_intermediate->hydrolysis over_nitration->hydrolysis final_product This compound (Desired Product) hydrolysis->final_product isomeric_byproduct 4-Fluoro-3-nitroaniline (Isomeric Byproduct) hydrolysis->isomeric_byproduct over_nitration_byproduct Dinitrofluoroanilines (Over-nitration Byproduct) hydrolysis->over_nitration_byproduct

Caption: Formation of byproducts during synthesis.

References

Technical Support Center: Synthesis of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-nitroaniline. The information is presented in a practical question-and-answer format to address common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to enhance yield and purity.

Issue 1: Low Overall Yield of this compound

  • Question: My synthesis of this compound resulted in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the nitration step. Direct nitration of p-fluoroaniline is often problematic, leading to side reactions and the formation of multiple isomers.

    A highly effective strategy to boost the yield is to employ a two-step process involving the protection of the amine group, followed by nitration and deprotection. Acetylation of p-fluoroaniline to form p-fluoroacetanilide is a common and effective protection strategy. The acetyl group is an ortho-, para-director and activates the ring, facilitating the desired nitration at the 2-position. Subsequent hydrolysis of the nitro-intermediate removes the acetyl group to yield this compound.

    Furthermore, traditional batch reactors can suffer from poor temperature control and localized overheating during the exothermic nitration process, leading to the formation of byproducts and reducing the overall yield.[1] The use of continuous flow microreactors offers superior control over reaction parameters, minimizing side reactions and significantly improving yields, with reported yields as high as 83-94%.[1]

Issue 2: Formation of Undesired Isomers

  • Question: I am observing the formation of isomers other than the desired this compound. How can I increase the regioselectivity of the reaction?

  • Answer: The formation of multiple isomers is a common issue in the direct nitration of anilines. In the strongly acidic conditions of the nitrating mixture, the amino group of p-fluoroaniline can be protonated to form the anilinium ion. This anilinium ion is a meta-directing group, leading to the formation of 3-fluoro-nitroaniline isomers and reducing the yield of the desired 2-nitro product.[2]

    To prevent this, protecting the amino group as an acetanilide (B955) is highly recommended. The acetyl group is a reliable ortho-, para-director, which will favor the formation of the 2-nitro isomer.

Issue 3: Presence of Dark-Colored Impurities and Tarry Byproducts

  • Question: My reaction mixture turned dark, and I isolated a tarry, impure product. What causes this and how can I prevent it?

  • Answer: The formation of dark-colored impurities and tar is often a result of oxidation of the aniline (B41778) starting material or product by the strong nitric acid.[3] This is particularly problematic at elevated temperatures.

    To mitigate this, it is crucial to maintain a low reaction temperature, typically between 0 and 10°C, during the addition of the nitrating agent.[4] Slow, controlled addition of the nitrating mixture with efficient stirring is essential to dissipate the heat generated during the exothermic reaction. Using a microchannel reactor can also prevent the formation of these byproducts due to its excellent heat exchange capabilities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a high yield?

A1: The most reliable and high-yielding method reported is the nitration of p-fluoroacetanilide using a continuous flow microreactor.[1] This approach offers precise control over reaction conditions, leading to yields of 83-94%. The process involves the nitration of p-fluoroacetanilide followed by hydrolysis to obtain the final product.[1]

Q2: What are the key safety precautions to consider during the nitration reaction?

A2: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carefully controlling the temperature with an ice bath or a dedicated cooling system.

  • Adding the nitrating agent slowly and in a controlled manner to prevent a runaway reaction.

  • Being aware of the potential for the formation of explosive intermediates.

The use of flow chemistry is considered a safer alternative to traditional batch nitrations.[3][5][6]

Q3: How can I effectively purify the crude this compound?

A3: Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. Common purification techniques include:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water, can effectively purify the product.

  • Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) is recommended.[7]

  • Washing: The crude product should be washed with water to remove residual acids and then with a solvent like petroleum ether to remove nonpolar impurities.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey ReagentsReaction ConditionsReported Yield (%)Reference
Microreactor Synthesisp-Fluoroacetanilide68% Nitric Acid, Acetic Acid/Acetic Anhydride (B1165640)30-70°C, 50-200s reaction time83-94%[1]
Conventional Batch Nitration (Protected)p-FluoroacetanilideFuming Nitric Acid, Sulfuric Acid0-5°C78.30%[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Microreactor [1]

This protocol is based on the method described in patent CN111018717A, which utilizes a continuous flow microreactor for improved yield and safety.

Materials:

  • p-Fluoroacetanilide

  • 68% Nitric acid

  • Acetic acid

  • Acetic anhydride

  • Petroleum ether

  • Corning high-flux continuous flow microchannel reactor

Procedure:

  • Feed Solution Preparation:

    • Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be approximately 1:1.8 to 1:2.4.

    • Use a 68% aqueous solution of nitric acid as the second feed.

    • The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.

  • Reaction Setup:

    • Set up the Corning high-flux continuous flow microchannel reactor.

    • Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min.

  • Nitration:

    • Preheat the reactants before they enter the microreactor.

    • Conduct the reaction at a temperature between 30-70°C. The residence time in the reactor will be between 50 and 200 seconds.

  • Hydrolysis:

    • The output from the reactor is subjected to hydrolysis at 90-100°C for 2-4 hours to remove the acetyl protecting group.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice water bath (0-5°C) and stir for 30 minutes.

    • Filter the resulting precipitate and wash the filter cake with water until the filtrate is weakly acidic or neutral.

    • Wash the solid with petroleum ether.

    • Dry the product to obtain orange solid this compound.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reaction cluster_processing Downstream Processing start p-Fluoroacetanilide Solution (in Acetic Acid/Anhydride) reactor Microchannel Reactor (30-70°C, 50-200s) start->reactor nitrating_agent 68% Nitric Acid nitrating_agent->reactor hydrolysis Hydrolysis (90-100°C, 2-4h) reactor->hydrolysis workup Work-up & Purification (Cooling, Filtration, Washing) hydrolysis->workup product This compound workup->product

Caption: Experimental workflow for the high-yield synthesis of this compound using a microchannel reactor.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Direct Nitration of p-Fluoroaniline problem->cause1 cause2 Isomer Formation (meta-directing anilinium ion) problem->cause2 cause3 Oxidative Side Reactions & Tar Formation problem->cause3 cause4 Poor Temperature Control in Batch Reactor problem->cause4 solution1 Protect Amino Group (e.g., Acetylation) cause1->solution1 cause2->solution1 solution2 Maintain Low Reaction Temperature (0-10°C) cause3->solution2 solution3 Use Continuous Flow Microreactor cause3->solution3 cause4->solution3

Caption: Troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 4-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: What are the common impurities in crude this compound and where do they come from?

Common impurities can originate from unreacted starting materials, side-products from the nitration reaction, and subsequent degradation. Potential impurities include:

  • p-Fluoroaniline: The starting material for the synthesis.

  • Isomeric Nitroanilines: Such as 2-fluoro-4-nitroaniline (B181687) or other isomers, which can form depending on the regioselectivity of the nitration reaction.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-fluoro-benzene derivatives.

  • Resinous Materials: Syrupy oils or resins can form during the nitration of p-fluoroaniline[1].

  • Residual Acids: Traces of the nitrating agents (e.g., sulfuric acid, nitric acid) may remain in the crude product.

Issue 2: My purified product is an oil or fails to crystallize. What should I do?

This is a common issue, often caused by the presence of impurities that depress the melting point.

  • Verify Purity: First, analyze a small sample of the oil by Thin Layer Chromatography (TLC) to assess its purity. If multiple spots are visible, further purification is necessary.

  • Trituration: Try washing or "triturating" the crude material with a non-polar solvent like petroleum ether or hexane. This can help remove non-polar impurities and may induce crystallization of the desired product[2].

  • Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from isomeric and other impurities.

  • Solvent Choice: If attempting recrystallization, ensure you are using an appropriate solvent system. The product may be too soluble in the chosen solvent.

Issue 3: The yield of my recrystallized this compound is very low. How can I improve it?

Low yield during recrystallization is often due to the high solubility of the compound in the mother liquor.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of the product remaining in solution upon cooling.

  • Cooling Process: Ensure the solution is cooled slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.

  • Solvent System: Consider using a two-solvent system (e.g., ethanol (B145695)/water or ethyl acetate (B1210297)/hexane). Dissolve the crude product in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Issue 4: After purification, my product still has a dark color. How can I remove colored impurities?

Colored impurities are common in nitrated compounds.

  • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: This is a very effective method for separating colored impurities. The desired yellow crystalline this compound should separate from darker bands on the column[2].

Issue 5: How do I choose between recrystallization and column chromatography for purification?

  • Recrystallization: This is a good choice when the crude product is relatively pure (>90%) and the impurities have significantly different solubilities from the desired product in a particular solvent. It is generally faster and more scalable than chromatography.

  • Column Chromatography: This method is preferred when the crude product is a complex mixture with multiple components, or when impurities have similar solubility profiles to the product (e.g., isomers). It offers much higher separation power but is more time-consuming and uses larger volumes of solvent[2][3].

Data Presentation: Purification Method Comparison

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol/Water, Methanol, Ethyl Acetate/HexaneSilica (B1680970) Gel with Hexane/Ethyl Acetate gradient
Typical Purity >98% (if successful)>99%
Expected Yield 60-85% (can be lower due to solubility)70-95% (dependent on loading and separation)
Best For Removing minor, dissimilar impuritiesComplex mixtures, isomeric impurities, high purity
Key Challenge Product loss in mother liquor, oiling outTime-consuming, large solvent consumption

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Bright yellow crystals should form.

  • Isolation: Further cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. The melting point of pure this compound is approximately 90-94 °C.

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a yellow solid.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Result Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Low purity / Isomers Analysis Purity Check (TLC, mp, NMR) Recrystallization->Analysis Column->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree Start Purification Issue LowYield Low Yield? Start->LowYield OilyProduct Oily Product? Start->OilyProduct ColoredProduct Colored Product? Start->ColoredProduct SolventVol Too much solvent used? LowYield->SolventVol Yes Impure Impurities present? OilyProduct->Impure Yes Charcoal Action: Use Activated Charcoal during Recrystallization ColoredProduct->Charcoal Yes Cooling Insufficient cooling? SolventVol->Cooling No ReduceSolvent Action: Use minimum hot solvent SolventVol->ReduceSolvent Yes IceBath Action: Cool in ice bath Cooling->IceBath Yes Triturate Action: Triturate with Hexane Impure->Triturate Yes RunColumn Action: Purify by Column Chromatography Triturate->RunColumn If fails RunColumnColor Action: Purify by Column Chromatography Charcoal->RunColumnColor If fails or for higher purity

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Recrystallization of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on the polar nature of the molecule (containing nitro and amino groups), polar solvents are generally a good starting point. Mixed solvent systems, such as ethanol (B145695)/water or isopropanol/water, are often effective.[1] The crude product can be dissolved in a minimum amount of the hot solvent in which it is more soluble (e.g., ethanol), followed by the addition of a hot "anti-solvent" (e.g., water) until turbidity is observed.

Q2: How do I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1] This creates a supersaturated solution upon cooling, which is necessary for crystallization. A good practice is to add the hot solvent portion-wise to the crude material while heating until the solid just dissolves.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 90-95°C. A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.

Q4: Can I use a single solvent system for recrystallization?

A4: Yes, a single solvent system can be used if a solvent is found that meets the criteria of high solubility when hot and low solubility when cold. For compounds like nitroanilines, hot water or ethanol might be suitable candidates.[2] However, mixed solvent systems often provide better selectivity for crystal formation and impurity removal.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅FN₂O₂
Molecular Weight156.11 g/mol
AppearanceLight yellow to amber powder/crystal
Melting Point90-95 °C
Water SolubilitySlightly soluble[3]

Table 2: Potential Solvent Systems for Recrystallization

Solvent SystemRationaleKey Considerations
Ethanol / WaterGood for polar compounds. This compound dissolves in hot ethanol, and water acts as an anti-solvent.[1]The ratio of ethanol to water is critical and may require optimization.
Isopropanol / WaterSimilar to ethanol/water, offering another option for a mixed polar solvent system.[1]Isopropanol is less polar than ethanol, which may affect solubility.
EthanolA common and effective solvent for many organic compounds.May have moderate solubility even at room temperature, potentially reducing yield.
WaterCan be effective for polar compounds, especially at high temperatures.[2][4]This compound has low solubility in water, which might be advantageous for high recovery but could require large volumes.[3]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with stirring) until the solid dissolves completely.

  • Addition of Anti-solvent: While maintaining the boiling temperature, add hot water dropwise to the solution until it becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.[5]

Mandatory Visualization

Recrystallization_Workflow cluster_setup Setup cluster_purification Purification cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve add_anti_solvent Add hot anti-solvent (e.g., Water) to turbidity dissolve->add_anti_solvent clarify Add drops of hot solvent to clarify solution add_anti_solvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum filtrate to collect crystals cool_ice->filtrate wash Wash with ice-cold solvent mixture filtrate->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Issue 1: The product does not crystallize upon cooling.

  • Question: I have followed the protocol, but no crystals have formed after cooling the solution, even in an ice bath. What should I do?

  • Answer: This typically occurs for one of two reasons:

    • Too much solvent was used: The solution is not supersaturated. Try to evaporate some of the solvent by gently heating the solution and then attempt the cooling process again.

    • Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create a nucleation site. Alternatively, add a "seed crystal" of pure this compound if available.

Issue 2: The product is still impure after recrystallization (e.g., broad melting point).

  • Question: My product's melting point is still broad, or TLC analysis shows impurities after one recrystallization. What is the next step?

  • Answer: This indicates that the chosen solvent system is not effectively separating the impurities from the product.

    • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities.

    • Try a different solvent system: Experiment with other solvent combinations listed in Table 2. The impurities may have different solubility profiles in other solvents. For example, if ethanol/water was used, try isopropanol/water.

    • Consider column chromatography: If recrystallization fails to provide the desired purity, silica (B1680970) gel column chromatography using an eluent system like petroleum ether/ethyl acetate (B1210297) may be necessary for purification.[6]

Issue 3: Low recovery of the purified product.

  • Question: The yield of my recrystallized product is very low. How can I improve it?

  • Answer: Low yield can result from several factors:

    • Using too much solvent: As mentioned, using the absolute minimum amount of hot solvent is crucial to ensure the solution is saturated.[1]

    • Cooling too quickly: Rapid cooling can trap impurities and lead to smaller crystals that are more difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Incomplete crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., at least 30 minutes) to maximize crystal formation.[1]

    • Washing with warm solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to prevent the product from dissolving.[1]

Issue 4: The product "oils out" instead of crystallizing.

  • Question: Upon cooling, my product separates as an oil instead of solid crystals. What is happening?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution becomes supersaturated at a temperature above the solute's melting point.

    • Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Then, add a small amount of additional hot solvent before allowing it to cool slowly again.

    • Lower the cooling temperature: Start with a lower boiling point solvent or use a solvent mixture that allows for a lower dissolution temperature.

Troubleshooting_Tree cluster_1 Troubleshooting: No Crystals cluster_2 Troubleshooting: Impure Product cluster_3 Troubleshooting: Low Yield cluster_4 Troubleshooting: Oiling Out start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Impure Product start->issue2 issue3 Low Yield start->issue3 issue4 Product Oils Out start->issue4 sol1_1 Too much solvent? issue1->sol1_1 sol1_2 No nucleation? issue1->sol1_2 sol2_1 Ineffective solvent? issue2->sol2_1 sol3_1 Excess solvent or premature filtration? issue3->sol3_1 sol4_1 Solution too saturated at high temp? issue4->sol4_1 act1_1 Evaporate some solvent sol1_1->act1_1 act1_2 Scratch flask or add seed crystal sol1_2->act1_2 act2_1 Repeat recrystallization or change solvent system sol2_1->act2_1 act3_1 Use minimum hot solvent, cool slowly and completely sol3_1->act3_1 act4_1 Reheat, add more solvent, and cool slowly sol4_1->act4_1

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Removing resinous byproducts from 4-fluoroaniline nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the nitration of 4-fluoroaniline (B128567). The focus is on addressing the common issue of resinous byproduct formation and outlining effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-fluoroaniline nitration reaction mixture turn dark and produce a tarry or resinous substance?

A1: The formation of dark, resinous, or tarry byproducts during the nitration of 4-fluoroaniline is a common issue primarily due to two factors:

  • Oxidation of the Aniline (B41778) Ring: Nitric acid is a strong oxidizing agent. The electron-rich aromatic ring of 4-fluoroaniline is highly susceptible to oxidation, leading to the formation of complex, high-molecular-weight polymeric materials.[1]

  • Side Reactions of the Unprotected Amino Group: In the strongly acidic conditions of the nitrating mixture (typically nitric acid and sulfuric acid), the basic amino group (-NH₂) of 4-fluoroaniline can be protonated to form the anilinium ion (-NH₃⁺).[1][2] This deactivates the ring and can lead to undesired side reactions. Furthermore, unreacted 4-fluoroaniline can react with the desired nitroaniline product to form diphenylamine (B1679370) derivatives, which are often colored and resinous. One such resinous byproduct has been identified as 4-fluoro-2-nitro-4'-aminodiphenylamine.[3] The presence of water in the reaction mixture can promote the formation of these resins.[3]

Q2: How can I prevent the formation of resinous byproducts?

A2: The most effective strategy to prevent the formation of resinous byproducts is to protect the amino group before nitration.[1] This is typically achieved by acetylation of 4-fluoroaniline with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217). The acetamido group (-NHCOCH₃) is less activating than the amino group, which reduces the susceptibility of the aromatic ring to oxidation.[1] It also prevents the formation of the anilinium ion, thus directing the nitration to the ortho and para positions relative to the acetamido group.[1] Performing the nitration under anhydrous conditions has also been shown to dramatically reduce resin formation.[3]

Q3: What are the expected major and minor products of 4-fluoroaniline nitration?

A3: Without protection of the amino group, direct nitration of 4-fluoroaniline can lead to a mixture of isomers, including 4-fluoro-2-nitroaniline and 4-fluoro-3-nitroaniline (B182485), along with the aforementioned resinous byproducts. The ortho/para directing effect of the fluorine and amino groups, and the meta-directing effect of the protonated anilinium ion, contribute to this complex product distribution. By first protecting the amino group as an acetanilide, the major product of the subsequent nitration is 4-fluoro-2-nitroacetanilide, which can then be hydrolyzed to yield this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction mixture is dark brown/black and viscous (resinous). Oxidation of the aniline ring. Reaction of starting material with product.[3] Presence of water in the reaction mixture.[3]Protect the amino group by acetylation before nitration. Use anhydrous reaction conditions. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent.
Low yield of the desired nitroaniline product. Formation of significant amounts of resinous byproducts. Loss of product during workup and purification.Implement the preventative measures mentioned above to minimize byproduct formation. For purification, consider an acid-base wash to separate the basic product from neutral and acidic impurities. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Purified product is still colored (yellow to brownish). Presence of residual colored impurities or oxidation products.Perform a second recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities. Column chromatography can be effective for separating closely related colored compounds.
Difficulty in separating isomeric nitroaniline products. Similar polarities of the isomers.Column chromatography is the most effective method for separating isomers. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for normal-phase silica (B1680970) gel chromatography.[4]

Purification Strategies and Quantitative Data

The following table summarizes various purification methods for removing resinous byproducts and isolating the desired 4-fluoro-nitroaniline product. The yields are indicative and can vary based on the specific reaction conditions and the amount of resin formed.

Purification Method Target Impurities Removed Reported Yield of Desired Product Source
Recrystallization from boiling water Resinous byproducts and other soluble impurities~62% (for 4-fluoro-3-nitroaniline)[3]
Acid Wash (cold, dilute HCl) Resinous byproducts (by dissolving the desired amine)~77% (for 4-fluoro-3-nitroaniline)[3]
Column Chromatography (Silica Gel) Resinous byproducts, isomeric impurities, and other non-polar to moderately polar impuritiesYield is variable but generally high for purified fractions.[4][5]
Base Wash followed by Extraction Acidic impurities from the reaction mixtureNot specified directly for yield, but a standard workup step.[5]

Experimental Protocols

Protocol 1: Protection of 4-Fluoroaniline by Acetylation

This procedure converts 4-fluoroaniline to 4-fluoroacetanilide to protect the amino group prior to nitration.

Materials:

  • 4-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a flask, dissolve 4-fluoroaniline in a minimal amount of glacial acetic acid.

  • Slowly add a slight excess of acetic anhydride to the solution while stirring.

  • Gently warm the mixture for approximately 15-30 minutes.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the 4-fluoroacetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Nitration of 4-Fluoroacetanilide

This protocol describes the nitration of the protected aniline.

Materials:

  • 4-fluoroacetanilide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

Procedure:

  • In a flask, dissolve 4-fluoroacetanilide in concentrated sulfuric acid, keeping the temperature low (e.g., 0-5 °C) using an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • The precipitated 4-fluoro-2-nitroacetanilide is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

Protocol 3: Deprotection (Hydrolysis) of 4-Fluoro-2-nitroacetanilide

This procedure removes the acetyl protecting group to yield the final product.

Materials:

  • 4-fluoro-2-nitroacetanilide

  • Sulfuric acid solution (e.g., 30% in water) or hydrochloric acid

  • Sodium hydroxide (B78521) solution

Procedure:

  • Suspend the crude 4-fluoro-2-nitroacetanilide in a sulfuric acid solution.

  • Heat the mixture under reflux for 30-60 minutes, or until the hydrolysis is complete (can be monitored by TLC).[6]

  • Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.

  • Neutralize the solution by slowly adding a sodium hydroxide solution until the pH is basic, which will precipitate the this compound.[6]

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Protocol 4: Purification of Crude this compound

Method A: Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals.

Method B: Acid-Base Wash

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). The desired amine will move to the aqueous layer as its ammonium (B1175870) salt. The resinous, non-basic byproducts will remain in the organic layer.

  • Separate the aqueous layer containing the product.

  • Basify the aqueous layer with a dilute base (e.g., 1 M NaOH) until the this compound precipitates.

  • Extract the precipitated product back into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

Visualizations

Nitration_Pathway cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification A 4-Fluoroaniline B 4-Fluoroacetanilide A->B Acetic Anhydride C 4-Fluoro-2-nitroacetanilide B->C HNO₃ / H₂SO₄ D This compound (Crude Product) C->D Acid Hydrolysis E Pure this compound D->E Recrystallization or Acid-Base Wash

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Observe Dark, Resinous Byproduct in Nitration Reaction Q1 Was the amino group protected (e.g., as acetanilide)? Start->Q1 Sol1 Protect the amino group with acetic anhydride before nitration. Q1->Sol1 No Q2 Were anhydrous conditions used? Q1->Q2 Yes Sol1->Q2 Sol2 Use anhydrous reagents and solvents to minimize resin formation. Q2->Sol2 No Purify Proceed to Purification Q2->Purify Yes Sol2->Purify

Caption: Troubleshooting workflow for addressing resinous byproduct formation.

References

Optimizing temperature for the nitration of 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 4-fluoroaniline (B128567).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. High Reaction Temperature: Elevated temperatures can lead to the oxidation of 4-fluoroaniline and the formation of resinous byproducts.[1] 2. Presence of Water: Water in the nitrating mixture can promote the formation of undesirable resinous materials.[1] 3. Suboptimal Reagent Stoichiometry: An incorrect molar ratio of nitric acid to 4-fluoroaniline can result in incomplete reaction or the formation of side products.1. Maintain a low reaction temperature, ideally between 0°C and 10°C, using an ice or ice-salt bath.[1][2] 2. Use anhydrous conditions for the reaction.[1] 3. Carefully control the stoichiometry of the nitrating agent. A slight excess of nitric acid may be used.
Formation of Dark, Tarry Byproducts 1. Oxidation of the Aniline: The strong oxidizing nature of the nitrating mixture can lead to the formation of oxidation byproducts, often appearing as a black tar.[3] 2. Runaway Reaction: Poor temperature control can cause the highly exothermic nitration reaction to accelerate, leading to decomposition and tar formation.[2]1. Perform the reaction at a low temperature (0-10°C) to minimize oxidation.[1][2] 2. Add the nitrating mixture slowly and dropwise to the solution of 4-fluoroaniline to maintain temperature control.[1] 3. Ensure efficient stirring to dissipate heat.
Poor Regioselectivity (Formation of Multiple Isomers) 1. Protonation of the Amino Group: In a strong acidic medium, the amino group can be protonated to form an anilinium ion, which is a meta-directing group, leading to a mixture of ortho, meta, and para isomers.[4][5] 2. Reaction Temperature: Temperature can influence the ratio of isomers formed.1. Protect the amino group as an acetanilide (B955) before nitration. The acetamido group is a stronger ortho, para-director and less activating than the amino group, which can improve regioselectivity.[4][6] 2. Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable para-isomer.[6]
Formation of Dinitrated Products 1. Excess Nitrating Agent: Using a large excess of the nitrating mixture can lead to the introduction of a second nitro group onto the aromatic ring.[6] 2. High Reaction Temperature: Higher temperatures can provide the activation energy needed for a second nitration to occur.[6]1. Use a stoichiometric amount or only a slight excess of the nitrating agent.[6] 2. Maintain a low reaction temperature.[6] 3. Monitor the reaction progress using techniques like TLC and quench the reaction once the starting material is consumed.
No Product Precipitates After Quenching 1. Product is Soluble in the Quenching Medium: The nitrated product may have some solubility in the aqueous acidic solution after quenching. 2. Insufficient Product Formation: The reaction may not have proceeded to a significant extent.1. Extract the product from the aqueous layer using a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.[2] 2. Concentrate the aqueous layer under reduced pressure to induce precipitation.[2] 3. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or ammonia) to decrease the solubility of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 4-fluoroaniline?

A1: The optimal temperature range for the nitration of 4-fluoroaniline is typically low, between 0°C and 15°C.[1] A preferred range to further minimize side reactions like oxidation is 3°C to 10°C.[1] Maintaining a low temperature is crucial for controlling the exothermic reaction and maximizing the yield of the desired product.[2]

Q2: Why is direct nitration of 4-fluoroaniline often problematic?

A2: Direct nitration of anilines, including 4-fluoroaniline, with a mixture of nitric and sulfuric acid can be problematic for several reasons. The strong acidic conditions can protonate the amino group, leading to the formation of a mixture of ortho, meta, and para isomers.[4][5] Additionally, the reaction is highly exothermic and can lead to oxidation and the formation of tarry byproducts.[1][5]

Q3: How can I improve the regioselectivity of the nitration to favor the formation of 4-fluoro-2-nitroaniline or 4-fluoro-3-nitroaniline (B182485)?

A3: To improve regioselectivity, a common strategy is to protect the amino group by converting it to an acetanilide before nitration.[4] The acetamido group is less activating than the amino group and strongly directs the incoming nitro group to the ortho and para positions relative to itself. In the case of N-(4-fluorophenyl)acetamide, this would favor nitration at the 2-position.

Q4: What are the common side reactions to be aware of during the nitration of 4-fluoroaniline?

A4: The primary side reactions include oxidation of the aniline, which can form resinous or tarry materials, and over-nitration to form dinitrated products.[1][3][6] The presence of water can also promote the formation of undesirable byproducts.[1]

Q5: What is a suitable nitrating agent for this reaction?

A5: A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8] The reaction is often carried out under anhydrous conditions to improve the yield.[1]

Experimental Protocol: Nitration of 4-Fluoroaniline

This protocol is a general guideline. Researchers should adapt it based on their specific experimental goals and available equipment.

Materials:

  • 4-fluoroaniline

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline in concentrated sulfuric acid. The reaction should be cooled in an ice bath to maintain a temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 4-fluoroaniline over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition.[1][4]

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Summary

ParameterConditionOutcomeReference
Temperature 0-15°CSuitable for the reaction.[1]
3-10°CPreferred to increase yield and minimize oxidation.[1]
Below 10°CRecommended to control the exothermic reaction.[2][4]
Reaction Medium AnhydrousIncreases the yield of 4-fluoro-3-nitroaniline.[1]
Presence of WaterPromotes the formation of resinous byproducts.[1]

Visualizations

Temperature_Effects cluster_conditions Reaction Temperature cluster_outcomes Reaction Outcomes Low_Temp Low Temperature (0-10°C) High_Yield Higher Yield of Desired Product Low_Temp->High_Yield Favors Good_Selectivity Improved Regioselectivity Low_Temp->Good_Selectivity Favors High_Temp High Temperature (>15°C) Low_Yield Lower Yield High_Temp->Low_Yield Leads to Side_Reactions Increased Side Reactions (Oxidation, Dinitration) High_Temp->Side_Reactions Leads to

Caption: The effect of temperature on the nitration of 4-fluoroaniline.

Experimental_Workflow Start Start: 4-Fluoroaniline in H₂SO₄ Addition Slow, Dropwise Addition (0-10°C) Start->Addition Nitrating_Mixture Prepare Nitrating Mixture: HNO₃ + H₂SO₄ Nitrating_Mixture->Addition Reaction Stir at Low Temperature (1-2 hours) Addition->Reaction Quench Pour onto Ice Reaction->Quench Neutralize_Extract Neutralize (NaHCO₃) & Extract Quench->Neutralize_Extract Isolate_Purify Dry, Evaporate Solvent, & Purify Neutralize_Extract->Isolate_Purify End Final Product: Nitrated 4-Fluoroaniline Isolate_Purify->End

Caption: Experimental workflow for the nitration of 4-fluoroaniline.

References

Anhydrous conditions for the synthesis of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitroaniline, with a specific focus on the critical requirement of anhydrous conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from the presence of moisture.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product. Presence of water in the reaction mixture.- Ensure all glassware is rigorously dried (oven-dried or flame-dried).- Use anhydrous solvents and reagents. Consider using freshly distilled solvents or those stored over molecular sieves.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present after the recommended reaction time, consider extending the reaction duration.
Formation of a dark, resinous, or syrupy byproduct. The presence of water in the nitrating mixture promotes the formation of undesired side products, such as 4-fluoro-2-nitro-4'-aminodiphenylamine.[1]- Strictly adhere to anhydrous conditions. The use of an anhydrous system dramatically reduces resin formation.[1]- Consider using acetic anhydride (B1165640) as a water scavenger in the reaction medium.[2]
The reaction is exothermic and difficult to control. The nitration reaction is inherently exothermic. The presence of water can exacerbate this by reacting with the nitrating agent.- Maintain the recommended reaction temperature using an ice bath.- Add the nitrating agent dropwise and slowly to control the rate of reaction and heat generation.
Difficulty in isolating and purifying the product. The presence of resinous byproducts can make purification challenging.- If significant resin has formed, consider alternative purification methods such as column chromatography.- For workup, the use of cold, dilute hydrochloric acid has been shown to effectively separate the product from other components in similar syntheses.[1]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: Anhydrous conditions are crucial because the nitrating agents, such as a mixture of nitric acid and sulfuric acid, are highly reactive with water. The presence of water can lead to several undesirable outcomes:

  • Reduced Yield: Water can compete with the substrate for the nitrating agent, leading to its consumption and a lower yield of the desired this compound.

  • Side Product Formation: The presence of water has been shown to promote the formation of resinous byproducts, which significantly complicates purification and reduces the overall yield.[1]

  • Safety Concerns: The reaction of water with concentrated acids is highly exothermic and can lead to a loss of control over the reaction temperature.

Q2: How can I ensure my reaction is sufficiently anhydrous?

A2: To establish and maintain anhydrous conditions, the following steps are recommended:

  • Glassware: All glassware should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent. Alternatively, glassware can be flame-dried under a stream of inert gas.

  • Solvents: Use anhydrous grade solvents. If not available, solvents should be dried using appropriate drying agents and freshly distilled before use.

  • Reagents: Use fresh, high-purity reagents. Hygroscopic reagents should be handled in a glove box or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glove box.

Q3: What are the visual indicators of moisture contamination in my reaction?

A3: Visual cues that may suggest moisture contamination include:

  • An unexpectedly vigorous or difficult-to-control exothermic reaction upon addition of the nitrating agent.

  • The formation of dark, tar-like, or resinous materials in the reaction flask.

  • A lower than expected yield of the crystalline product upon workup.

Q4: Can I use a drying agent directly in the reaction mixture?

A4: While drying agents are essential for preparing anhydrous solvents and for use in workup procedures (e.g., drying an organic extract with anhydrous sodium sulfate), adding them directly to the main reaction mixture is generally not recommended as they can interfere with the reaction.[3][4] The focus should be on using dry reagents, solvents, and glassware from the outset. An exception is the use of a water scavenger like acetic anhydride, which is a reagent that chemically reacts with water.[2]

Experimental Protocol: Synthesis of this compound under Anhydrous Conditions

This protocol is a generalized procedure and may require optimization.

1. Preparation of Anhydrous Reaction Setup:

  • Dry all necessary glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120°C overnight and allow to cool in a desiccator.

  • Assemble the glassware hot and allow it to cool under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stirrer.

2. Reaction Procedure:

  • In the reaction flask, dissolve p-fluoroaniline in a suitable anhydrous solvent (e.g., acetic acid or concentrated sulfuric acid) under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Prepare the nitrating mixture by cautiously adding nitric acid to concentrated sulfuric acid at 0°C. Some protocols may utilize acetic anhydride in the reaction mixture to ensure anhydrous conditions.[2]

  • Slowly add the nitrating mixture dropwise to the stirred solution of p-fluoroaniline, ensuring the temperature remains between 0-10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC.

3. Workup and Purification:

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to obtain pure this compound.

  • For organic extractions during workup, dry the organic layer over a drying agent like anhydrous sodium sulfate (B86663) before solvent evaporation.[3][4]

Visualizations

reaction_pathway Reaction Pathway for the Synthesis of this compound p-Fluoroaniline p-Fluoroaniline This compound This compound p-Fluoroaniline->this compound Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->this compound

Caption: Synthesis of this compound via nitration of p-fluoroaniline.

experimental_workflow Workflow for Anhydrous Reaction Setup A Dry Glassware (Oven or Flame-Dry) B Assemble Apparatus Under Inert Gas (N2/Ar) A->B C Add Anhydrous Solvent and Reactant B->C D Cool to Reaction Temperature (e.g., 0°C) C->D E Slowly Add Nitrating Agent D->E F Monitor Reaction (TLC) E->F

Caption: Experimental workflow for establishing anhydrous reaction conditions.

troubleshooting_flowchart Troubleshooting Flowchart for Low Yield Start Low Yield or Resin Formation CheckMoisture Were Anhydrous Conditions Maintained? Start->CheckMoisture YesMoisture Implement Strict Anhydrous Protocol: - Dry Glassware - Anhydrous Reagents - Inert Atmosphere CheckMoisture->YesMoisture No NoMoisture Check Other Parameters: - Reaction Time - Temperature - Reagent Purity CheckMoisture->NoMoisture Yes End Optimize and Repeat YesMoisture->End NoMoisture->End

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Quenching Procedures for 4-Fluoro-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the critical quenching stage in the synthesis of 4-fluoro-2-nitroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quenching and work-up of the this compound synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound After Quenching

  • Potential Cause 1: Incomplete Precipitation. The product may have some solubility in the acidic aqueous mixture formed after quenching.

    • Solution: Ensure the quenched mixture is sufficiently cold (0-5 °C) to minimize solubility. If precipitation is still incomplete, the product can be recovered by performing a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Potential Cause 2: Product Decomposition. Aggressive quenching or localized hot spots due to poor stirring can lead to the degradation of the desired product.

    • Solution: The quenching process should be performed slowly and with vigorous stirring to ensure efficient heat dissipation. Adding the reaction mixture to a well-stirred slurry of ice and water is a standard and effective method.

  • Potential Cause 3: Formation of Soluble Byproducts. Side reactions can lead to the formation of more soluble isomers or other byproducts that are lost during filtration.

    • Solution: Careful control of the nitration reaction temperature is crucial to minimize byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) and quenching as soon as the starting material is consumed can prevent the formation of degradation products.

Issue 2: Product is an Oil or Fails to Solidify

  • Potential Cause 1: Presence of Impurities. The presence of isomeric byproducts, such as 4-fluoro-3-nitroaniline, or residual starting material can lower the melting point of the crude product, causing it to appear as an oil.

    • Solution: The crude product should be extracted into an organic solvent. The organic layer can then be washed with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. After drying and solvent removal, purification can be achieved by recrystallization or column chromatography.

  • Potential Cause 2: Incomplete Hydrolysis of the Acetanilide Intermediate. If the synthesis starts from p-fluoroacetanilide, incomplete hydrolysis will result in the presence of 4-fluoro-2-nitroacetanilide in the product.

    • Solution: Ensure the hydrolysis step is complete by monitoring the reaction by TLC. If necessary, prolong the hydrolysis time or adjust the concentration of the acid or base used for hydrolysis.

Issue 3: Poor Product Purity and Coloration

  • Potential Cause 1: Formation of Oxidative Byproducts. Nitration reactions are strongly oxidizing and can lead to the formation of dark, tar-like substances, especially if the temperature is not well-controlled.

    • Solution: Maintain a low temperature (typically 0-10 °C) throughout the nitration reaction. Protecting the amino group via acetylation before nitration can also moderate the reaction's reactivity and prevent oxidation.

  • Potential Cause 2: Residual Acid in the Product. Insufficient washing of the filtered product can leave residual acid, which can lead to product degradation over time and affect its purity.

    • Solution: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. A final wash with a dilute sodium bicarbonate solution can also be performed, followed by another water wash.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching the synthesis of this compound on ice?

A1: Quenching the reaction mixture by pouring it onto ice or into ice-cold water serves two main purposes. Firstly, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted byproducts. Secondly, it dilutes the strong acid medium, effectively stopping the nitration reaction.

Q2: How should the quenching procedure be performed safely?

A2: Due to the highly exothermic nature of diluting concentrated acids, safety is paramount. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching should be done in a fume hood. The reaction mixture should be added slowly and in a controlled manner to a vigorously stirred ice-water slurry. Never add water to the reaction mixture, as this can cause dangerous splashing.

Q3: My product did not precipitate upon quenching. What should I do?

A3: If the product remains dissolved in the aqueous solution, you should proceed with a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract it multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers can then be washed, dried, and concentrated to yield the crude product.

Q4: What is the importance of neutralizing the quenched mixture?

A4: Neutralization, typically with a base like sodium bicarbonate or ammonium (B1175870) hydroxide, is crucial for several reasons. It removes residual strong acids, which can degrade the product. For the product to be extracted into an organic solvent, the aniline's amino group must be in its free base form, not as a protonated salt which is water-soluble.

Data Presentation

The following table presents data for a quenching procedure in the synthesis of a closely related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), which serves as an illustrative example of the expected outcomes.

ParameterValueReference
Starting MaterialN-(4-fluoro-2-methoxyphenyl)acetamide[1]
Quenching MethodSlow decomposition into chilled water[1]
Quenching TemperatureMaintained below 10 °C initially[1]
NeutralizationpH adjusted to ~9.0 with NaOH solution
Isolation MethodFiltration[1]
Yield78.30%[1]
PurityNot specified, but described as a solid[1]

Experimental Protocols

Protocol: Quenching and Work-up for this compound Synthesis

This protocol is a general guideline and may require optimization based on the specific reaction scale and conditions.

  • Preparation of Quenching Medium: In a beaker of appropriate size, prepare a slurry of crushed ice and deionized water. The volume of the ice-water mixture should be approximately 5-10 times the volume of the reaction mixture. Place the beaker in an ice bath on a magnetic stirrer and begin vigorous stirring.

  • Quenching the Reaction: Once the nitration reaction is complete (as monitored by TLC), slowly and carefully add the reaction mixture dropwise to the cold, stirred ice-water slurry. The addition rate should be controlled to maintain the temperature of the quenching mixture below 10 °C.

  • Precipitation and Stirring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to an hour to ensure complete precipitation of the crude product.

  • Isolation of Crude Product:

    • If a solid precipitates: Collect the solid by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

    • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Alternative Work-up (If no precipitate forms):

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate).

    • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (venting frequently to release CO2), and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Quenching_Workflow start Nitration Reaction Mixture quench Slowly add to vigorously stirred ice-water (0-5 °C) start->quench Reaction Complete precipitate_check Does a solid precipitate? quench->precipitate_check filtration Vacuum Filtration precipitate_check->filtration Yes extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) precipitate_check->extraction No wash Wash with cold H₂O until filtrate is neutral filtration->wash dry Dry Crude Product wash->dry purification Purification (Recrystallization or Chromatography) dry->purification neutralize_wash Wash with sat. NaHCO₃ and Brine extraction->neutralize_wash dry_concentrate Dry and Concentrate Organic Phase neutralize_wash->dry_concentrate dry_concentrate->purification end Pure this compound purification->end

Caption: Workflow for quenching and work-up in this compound synthesis.

References

Technical Support Center: Purifying 4-Fluoro-2-nitroaniline with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoro-2-nitroaniline using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Troubleshooting Steps
Poor Separation of this compound from Impurities - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling.- Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems (see Table 1 for suggestions). Aim for an Rf value of 0.2-0.3 for this compound. - Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight. - Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.
Peak Tailing of this compound - Acidic Silica Gel: The amine group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.- Add a Base to the Eluent: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (B128534) (TEA) or pyridine (B92270) into the mobile phase to neutralize the acidic sites on the silica gel.
This compound is not Eluting from the Column - Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the compound down the column. - Strong Adsorption to Silica: The compound may be irreversibly adsorbed to the stationary phase due to its polarity and the presence of the amine and nitro groups.- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system). - Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent mixture containing a small percentage of a base like triethylamine.
Product Fractions are Contaminated with an Unknown Compound - Co-elution of Impurities: An impurity has a similar polarity to the product in the chosen solvent system. - Decomposition on Silica Gel: this compound may be unstable on the acidic silica gel, leading to the formation of degradation products during chromatography.- Try a Different Solvent System: Experiment with different solvent combinations to alter the selectivity of the separation. - Assess Compound Stability: Run a small spot of the pure compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound is likely degrading on the silica. Consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.
Low Recovery of this compound - Irreversible Adsorption: As mentioned, strong interaction with the silica gel can lead to product loss. - Product is Too Soluble in the Eluent: The compound may elute very quickly and be missed during fraction collection.- Use Deactivated Silica or an Alternative Stationary Phase: This will minimize strong interactions. - Monitor Elution Carefully: Use TLC to analyze fractions frequently, especially at the beginning of the elution process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most common and cost-effective stationary phase for the column chromatography of this compound. Due to the basicity of the aniline (B41778) group, using silica gel that has been deactivated with a base, or adding a small amount of a basic modifier like triethylamine to the eluent, is highly recommended to prevent peak tailing and improve recovery.[1] For compounds that are particularly sensitive to acid, neutral alumina can be a suitable alternative.

Q2: How do I choose the best solvent system (eluent) for my column?

A2: The ideal solvent system should provide good separation between this compound and any impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) experiments with different solvent mixtures. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (B109758). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3 on the TLC plate.

Q3: My compound is a yellow-orange solid. How can I track its progress down the column?

A3: Fortunately, this compound is colored, which allows for visual tracking of the band as it moves down the column. However, you should not rely solely on visual inspection. It is crucial to collect fractions and analyze them by TLC to determine which ones contain the pure product.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if your crude material contains impurities with a wide range of polarities. You would start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity to elute the this compound and then any more polar impurities.

Q5: How do I prepare my sample for loading onto the column?

A5: There are two common methods for sample loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase. Carefully add this solution to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent. The resulting free-flowing powder containing your adsorbed sample can then be carefully added to the top of the prepared column.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, but recommended)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in various solvent systems. Start with a non-polar mixture and gradually increase the polarity. See Table 1 for suggested solvent systems.

  • The ideal solvent system will give this compound an Rf value of approximately 0.2-0.3 and show good separation from other spots.

Table 1: Example Solvent Systems for TLC Method Development

Solvent System (v/v)Typical Rf of this compound (Approximate)Notes
9:1 Hexane:Ethyl Acetate0.1 - 0.2Good starting point for elution.
8:2 Hexane:Ethyl Acetate0.2 - 0.35Often a suitable eluent for the main fraction collection.
7:3 Hexane:Ethyl Acetate0.35 - 0.5Can be used to speed up elution after the main product has started to come off.
1:1 Hexane:Ethyl Acetate> 0.6Useful for flushing the column of highly polar impurities after the product has been collected.
Add 0.1-1% triethylamine to all solvent systems if peak tailing is observed on the TLC plate.

3. Column Packing (Slurry Method):

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which will help in settling the silica bed.

  • Ensure the top of the silica bed is flat and does not run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • The colored band of this compound should be visible as it moves down the column.

  • If a gradient elution is used, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

6. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_logic Start Column Chromatography Issue Q1 Poor Separation? Start->Q1 A1_1 Optimize Solvent System (TLC) Q1->A1_1 Yes A1_2 Reduce Sample Load Q1->A1_2 Yes Q2 Peak Tailing? Q1->Q2 No Success Successful Purification A1_1->Success A1_2->Success A2 Add Triethylamine to Eluent Q2->A2 Yes Q3 No Elution? Q2->Q3 No A2->Success A3_1 Increase Eluent Polarity Q3->A3_1 Yes A3_2 Use Deactivated Silica Q3->A3_2 Yes Q3->Success No A3_1->Success A3_2->Success

Caption: Troubleshooting decision logic for common column chromatography issues.

References

Minimizing the formation of isomers in 4-Fluoro-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of isomers during the synthesis of 4-Fluoro-2-nitroaniline.

Troubleshooting Guide

Issue 1: Presence of Significant Amounts of Isomeric Impurities (e.g., 2-Fluoro-4-nitroaniline or 3-Fluoro-4-nitroaniline)

The direct nitration of fluoroaromatic compounds can often lead to a mixture of isomers.[1] Controlling the reaction conditions is critical to favor the formation of the desired this compound.

Potential CauseTroubleshooting StepExpected Outcome
Incorrect Nitrating Agent or Reaction Medium The choice of nitrating agent and solvent system significantly influences isomer distribution. The use of a protecting group on the aniline, such as an acetyl group, is a common strategy to direct the nitration to the desired position.Increased yield of the desired this compound isomer.
Suboptimal Reaction Temperature Temperature control is a critical parameter in nitration reactions to minimize side reactions and the formation of unwanted isomers.[1]Precise temperature control should lead to a cleaner reaction profile with a higher proportion of the target isomer.
Inadequate Mixing Poor mixing can lead to localized "hot spots" and uneven concentrations of reagents, promoting the formation of byproducts.Vigorous and consistent stirring ensures homogenous reaction conditions, minimizing side reactions.

Issue 2: Low Overall Yield of this compound

Low yields can be attributed to incomplete reactions, side reactions, or loss of product during workup and purification.

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.Complete consumption of the starting material and an increased yield of the crude product.
Side Reactions The presence of multiple byproducts on a TLC plate suggests that side reactions are occurring. This can often be addressed by optimizing the reaction temperature and the rate of addition of the nitrating agent.A cleaner reaction profile with fewer byproducts, leading to a higher isolated yield of the desired product.
Product Loss During Workup or Purification Ensure the pH is appropriately adjusted during the workup to prevent the loss of the amine product. For purification, select a suitable recrystallization solvent or an optimized column chromatography method to minimize product loss.Improved recovery of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound with minimal isomer formation?

A common and effective method involves the acetylation of p-fluoroaniline to form p-fluoroacetanilide, followed by nitration and subsequent hydrolysis of the acetyl group.[2] The acetyl group acts as a protecting and directing group, favoring the introduction of the nitro group at the 2-position. A method using a microchannel reactor for the nitration of p-fluoroacetanilide has been shown to provide high yields (83-94%) with short reaction times and few by-products.[1][2]

Q2: What are the key reaction parameters to control to minimize isomer formation?

The most critical parameters to control are:

  • Temperature: Nitration reactions are typically exothermic. Maintaining a low and consistent temperature (e.g., 0-5°C) is crucial to control the reaction rate and selectivity.[3]

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the substrate solution helps to maintain a low temperature and prevent localized high concentrations of the nitrating agent, which can lead to over-nitration or the formation of undesired isomers.

  • Choice of Solvent and Nitrating Agent: The solvent and the specific nitrating agent (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid) can significantly influence the outcome of the reaction.[3][4]

Q3: How can I effectively separate this compound from its isomers?

If isomeric impurities are formed, they can often be separated by:

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical, and screening different solvents or solvent mixtures is recommended.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers with different polarities.[5] A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) can be determined by TLC analysis.[5]

  • Fractional Crystallization of Salts: In some cases, converting the isomeric mixture to their salts (e.g., hydrochlorides) and performing fractional crystallization can be an effective separation technique.[6]

Q4: Are there any safety precautions I should be aware of during this synthesis?

Yes, nitration reactions can be hazardous if not performed correctly.

  • Nitrating agents are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic and can run away if the temperature is not controlled. Use an ice bath for cooling and add the nitrating agent slowly.

  • This compound and its precursors may be toxic. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of p-Fluoroacetanilide

This protocol is based on a method described for achieving high yields with good control over isomer formation.[2]

Step 1: Preparation of p-Fluoroacetanilide (Acetylation of p-Fluoroaniline)

  • In a round-bottom flask, dissolve p-fluoroaniline in acetic acid.

  • Slowly add acetic anhydride (B1165640) to the solution while stirring at room temperature (25-35°C).

  • Heat the reaction mixture to 90°C and maintain for 3-5 hours.

  • After cooling, pour the reaction mixture into water and stir to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain p-fluoroacetanilide.

Step 2: Nitration of p-Fluoroacetanilide

  • In a clean, dry flask, dissolve the p-fluoroacetanilide in a suitable solvent mixture such as acetic acid and acetic anhydride.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a pre-cooled nitrating agent (e.g., 68% nitric acid) dropwise while maintaining the temperature between 30-70°C (this higher temperature is specific to a microreactor setup, for batch processes a lower temperature is generally advised).[2]

  • The reaction time is typically short in a microreactor (50-200 seconds).[2] For a batch process, monitor the reaction by TLC.

Step 3: Hydrolysis to this compound

  • Transfer the nitrated mixture to a flask for hydrolysis.

  • Heat the mixture to 90-100°C for 2-4 hours to effect hydrolysis.

  • Cool the reaction mixture in an ice bath to 0-5°C and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash the filter cake with water until weakly acidic or neutral.

  • Further wash with petroleum ether and dry to obtain this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsReaction TimeYieldReference
Microchannel Reactor p-FluoroacetanilideAcetic acid, Acetic anhydride, 68% Nitric acid50-200 seconds (nitration)83-94%[2]
Batch Process (Nitration of Acetanilide) N-(4-fluoro-2-methoxyphenyl)acetamideSulfuric acid, Fuming nitric acid1-2 hours (nitration)~78% (of nitrated acetamide)[3]
Direct Nitration and Hydrolysis FluoroanilineNitration and hydrolysisNot specified54%[2]

Visualizations

Synthesis_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis p-Fluoroaniline p-Fluoroaniline p-Fluoroacetanilide p-Fluoroacetanilide p-Fluoroaniline->p-Fluoroacetanilide Acetic Anhydride 4-Fluoro-2-nitroacetanilide 4-Fluoro-2-nitroacetanilide p-Fluoroacetanilide->4-Fluoro-2-nitroacetanilide HNO3 / H2SO4 Isomeric Byproducts Isomeric Byproducts 4-Fluoro-2-nitroacetanilide->Isomeric Byproducts Side Reaction This compound This compound 4-Fluoro-2-nitroacetanilide->this compound Acid/Base Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product High Isomer Content? High Isomer Content? Analyze Crude Product->High Isomer Content? Low Yield? Low Yield? High Isomer Content?->Low Yield? No Optimize Temperature Optimize Temperature High Isomer Content?->Optimize Temperature Yes Monitor Reaction (TLC) Monitor Reaction (TLC) Low Yield?->Monitor Reaction (TLC) Yes Successful Synthesis Successful Synthesis Low Yield?->Successful Synthesis No Check Rate of Addition Check Rate of Addition Optimize Temperature->Check Rate of Addition Review Nitrating Agent Review Nitrating Agent Check Rate of Addition->Review Nitrating Agent Review Nitrating Agent->Analyze Crude Product Optimize Workup/Purification Optimize Workup/Purification Monitor Reaction (TLC)->Optimize Workup/Purification Optimize Workup/Purification->Analyze Crude Product

Caption: Troubleshooting workflow for synthesis optimization.

Isomer_Factors Isomer Formation Isomer Formation Reaction Temperature Reaction Temperature Reaction Temperature->Isomer Formation Nitrating Agent Nitrating Agent Nitrating Agent->Isomer Formation Substrate Substrate Substrate->Isomer Formation Solvent Solvent Solvent->Isomer Formation

Caption: Factors influencing isomer formation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4-Fluoro-2-nitroaniline, an important building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception. This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.

Comparison of Key Analytical Methods

The determination of purity for a compound like this compound typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common choices for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and impurity identification.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Ionization of molecules and separation of the ions based on their mass-to-charge ratio.
Primary Use Quantitative purity determination and impurity profiling.Quantitative analysis of volatile impurities and assay of the main component.Unambiguous structure elucidation and identification of impurities.Molecular weight confirmation and structural characterization of impurities.
Typical Detector UV-Vis/Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometer (MS)Radiofrequency detectorMass analyzer (e.g., Quadrupole, Time-of-Flight)
Sensitivity High (ng to pg levels).[1]Very high, especially with specific detectors (e.g., ECD for halogenated compounds).[2]Moderate, but can be enhanced with high-field magnets and cryoprobes.Very high (pg to fg levels).[1]
Sample Requirements Soluble in a suitable solvent; non-volatile and thermally labile compounds are well-suited.[1]Volatile and thermally stable compounds; derivatization may be needed for polar analytes.[1]Soluble in a deuterated solvent; provides rich structural information.Sample must be ionizable; provides molecular weight and fragmentation data.
Common Impurities Detected Isomers (e.g., 2-Fluoro-4-nitroaniline), starting materials, and byproducts from synthesis.Volatile organic impurities, residual solvents.Structural isomers and impurities with distinct NMR signals.Impurities with different molecular weights or fragmentation patterns.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitroaromatic compounds using HPLC and GC. While specific data for this compound is not extensively published, the data for structurally similar compounds provides a reliable benchmark.

ParameterHPLC-UV[3]GC-FID[2]
Linear Range 1 - 100 µg/L0.5 - 10 mg/mL
Limit of Detection (LOD) ≤ 0.2 µg/L0.019 - 0.022 mg/mL
Limit of Quantitation (LOQ) ~0.6 µg/L (estimated)0.058 - 0.066 mg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates.[1]

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm).[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 100 µg/mL.[4]

  • Sample Solution: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration of approximately 100 µg/mL.[4]

Gas Chromatography (GC-FID/MS)

GC is particularly useful for the analysis of volatile and semi-volatile impurities.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C for FID; transfer line temperature of 280 °C for MS.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the test sample in the chosen solvent to a final concentration within the calibration range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and identification of impurities.[5]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • For ¹H NMR, a typical spectral width would be from 0 to 10 ppm.

  • For ¹³C NMR, a typical spectral width would be from 0 to 200 ppm.

  • For ¹⁹F NMR, the chemical shift will be highly dependent on the electronic environment.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the compound and its impurities.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for LC-MS).

Data Acquisition:

  • Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS are common.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern for structural confirmation.

Visualizing the Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution hplc_system HPLC System with UV Detector prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system chromatogram Obtain Chromatogram hplc_system->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

gc_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_std Prepare Standard Solution gc_system GC System with FID/MS Detector prep_std->gc_system prep_sample Prepare Sample Solution prep_sample->gc_system chromatogram Obtain Chromatogram/Mass Spectrum gc_system->chromatogram integrate Integrate Peak Areas/Analyze Spectra chromatogram->integrate calculate Quantify Purity/Identify Impurities integrate->calculate

Caption: Workflow for GC Purity Analysis.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent nmr_spec NMR Spectrometer prep_nmr->nmr_spec prep_ms Prepare Dilute Solution ms_spec Mass Spectrometer prep_ms->ms_spec interpret_nmr Analyze NMR Spectra (1H, 13C, 19F) nmr_spec->interpret_nmr interpret_ms Analyze Mass Spectrum and Fragmentation ms_spec->interpret_ms confirm_structure Confirm Structure and Identify Impurities interpret_nmr->confirm_structure interpret_ms->confirm_structure

Caption: Workflow for Structural Elucidation.

References

Comparative Guide to the HPLC Analysis of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of 4-Fluoro-2-nitroaniline is crucial for quality control, process monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of a typical reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques for the analysis of this compound, supported by representative experimental data.

Comparison of Analytical Techniques

The selection of an analytical method is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the specific analytical requirements like sensitivity and throughput.

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.High-pressure liquid chromatography with smaller particles for faster, higher-resolution separations, coupled with mass spectrometry.
Specificity High; capable of separating structurally similar impurities.Very high; provides structural information for impurity identification.Extremely high; offers excellent separation and mass-based identification.
Sensitivity High (ng to pg range).Very high (pg to fg range).Very high (sub-pg range).
Applicability Broad range of non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes like anilines.Applicable to a wide range of compounds, including thermally labile and non-volatile analytes.[1]
Sample Throughput Moderate.Moderate to low, especially if derivatization is required.High.
Cost (Instrument) Moderate to high.High.Very high.
Cost (Operational) Moderate (solvents, columns).High (gases, columns, derivatizing agents).High (solvents, columns, MS maintenance).

Experimental Protocols

Detailed methodologies for a representative HPLC-UV method and a comparative GC-MS method are provided below. These protocols should be considered as starting points and may require optimization.

Representative HPLC-UV Method Protocol

This method is adapted from established procedures for similar nitroaniline compounds.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Comparative GC-MS Method Protocol

This protocol is based on methods for similar nitroaromatic compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.

  • Working Standard Solutions: Prepare by serial dilution in ethyl acetate.

  • Sample Preparation: Extract the sample with a suitable solvent and dilute to a concentration within the calibration range. Derivatization may be necessary to improve volatility and peak shape.

Data Presentation: Quantitative Method Performance

The following table summarizes the expected validation parameters for the analytical methods. The data for the HPLC method is based on a validated method for a structurally similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, and should be considered representative.[2]

ParameterHPLC-UV (Representative)[2]GC-MS (Typical)
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Accuracy (% Recovery) 99.2 - 100.5%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mLTo be determined experimentally
Limit of Quantitation (LOQ) ~0.3 µg/mLTo be determined experimentally
Robustness Unaffected by minor variations in flow rate and mobile phase composition.Dependent on inlet temperature, flow rate, and oven ramp rate.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC analysis and the relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh Accurately Weigh Sample/ Reference Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify Analytical_Comparison cluster_techniques Analytical Techniques cluster_hplc_attr HPLC Attributes cluster_gcms_attr GC-MS Attributes cluster_uplcms_attr UPLC-MS Attributes Analyte This compound Analysis HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS UPLCMS UPLC-MS Analyte->UPLCMS H_Spec High Specificity HPLC->H_Spec H_Sens High Sensitivity HPLC->H_Sens H_App Broad Applicability HPLC->H_App G_V_Spec Very High Specificity GCMS->G_V_Spec G_V_Sens Very High Sensitivity GCMS->G_V_Sens G_App Volatile Compounds GCMS->G_App U_E_Spec Extremely High Specificity UPLCMS->U_E_Spec U_V_Sens Very High Sensitivity UPLCMS->U_V_Sens U_App Wide Applicability UPLCMS->U_App

References

Interpreting the 1H NMR Spectrum of 4-Fluoro-2-nitroaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-fluoro-2-nitroaniline. We will analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. This analysis is supported by experimental data and a comparison with predicted values based on established principles of NMR spectroscopy.

Predicted 1H NMR Spectrum of this compound

The structure of this compound features a benzene (B151609) ring substituted with three different groups: an amino group (-NH2), a nitro group (-NO2), and a fluorine atom (-F). These substituents exert distinct electronic effects that influence the chemical shifts of the three aromatic protons (H-3, H-5, and H-6) and the two amine protons.

  • Amino Group (-NH2): An electron-donating group that shields aromatic protons, shifting their signals upfield (to lower ppm values).

  • Nitro Group (-NO2): A strong electron-withdrawing group that deshields aromatic protons, causing their signals to appear downfield (at higher ppm values).

  • Fluorine Atom (-F): An electronegative atom that exhibits both an electron-withdrawing inductive effect and an electron-donating mesomeric effect. It also introduces spin-spin coupling with nearby protons.

Based on these effects, we can predict the relative chemical shifts of the aromatic protons. The proton ortho to the strongly electron-withdrawing nitro group (H-3) is expected to be the most deshielded and appear at the highest chemical shift. The proton ortho to the electron-donating amino group (H-5) should be the most shielded and have the lowest chemical shift. The remaining proton (H-6) will have an intermediate chemical shift.

Experimental 1H NMR Data

The experimental 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3). The observed chemical shifts are summarized in the table below.

ProtonExperimental Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-37.810Doublet of doublets (dd)³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 4-5 Hz1H
H-56.835Doublet of doublets (dd)³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 9-10 Hz1H
H-67.185Triplet of doublets (td) or Multiplet (m)³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-H3) ≈ 0-1 Hz, ⁴J(H6-F) ≈ 2-3 Hz1H
-NH26.06Broad singlet (br s)-2H

Detailed Signal Assignment and Interpretation

  • H-3 (7.810 ppm): This downfield signal is assigned to the proton at position 3, which is ortho to the strongly electron-withdrawing nitro group. It is expected to appear as a doublet of doublets due to meta coupling with H-5 and a four-bond coupling with the fluorine atom.

  • H-5 (6.835 ppm): The most upfield aromatic signal is assigned to the proton at position 5, which is ortho to the electron-donating amino group and para to the nitro group. It is predicted to be a doublet of doublets due to ortho coupling with H-6 and a three-bond coupling to the fluorine atom.

  • H-6 (7.185 ppm): This signal with an intermediate chemical shift corresponds to the proton at position 6. It is ortho to the amino group and meta to the nitro group. Its multiplicity is expected to be more complex, likely a triplet of doublets or a multiplet, arising from ortho coupling to H-5, para coupling to H-3, and a four-bond coupling to the fluorine atom.

  • -NH2 (6.06 ppm): The broad singlet corresponds to the two protons of the amino group. The broadness of the signal is a characteristic feature of amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Spin-Spin Coupling Pathway

The following diagram illustrates the predicted spin-spin coupling interactions between the aromatic protons and the fluorine atom in this compound.

Caption: Predicted spin-spin coupling in this compound.

Experimental Protocol

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

NMR Spectroscopy: The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl3 (δ = 7.26 ppm).

Conclusion

The 1H NMR spectrum of this compound can be effectively interpreted by considering the electronic effects of the substituents on the aromatic ring and the expected spin-spin coupling patterns. The downfield signal at 7.810 ppm is assigned to H-3, the intermediate signal at 7.185 ppm to H-6, and the upfield signal at 6.835 ppm to H-5. The broad singlet at 6.06 ppm corresponds to the amine protons. This detailed analysis is crucial for the structural confirmation and purity assessment of this compound in research and development settings.

A Comparative Guide to the Reactivity of 4-Fluoro-2-nitroaniline and 4-Chloro-2-nitroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Fluoro-2-nitroaniline and 4-Chloro-2-nitroaniline, two common building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The information presented is supported by experimental data from analogous compounds and established principles of organic chemistry, offering a valuable resource for reaction design and optimization.

Executive Summary

In the realm of nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry, the choice of halogen substituent on an activated aromatic ring profoundly influences reaction rates and efficiency. This guide demonstrates that this compound is a significantly more reactive substrate than its chloro-analogue, 4-Chloro-2-nitroaniline. This enhanced reactivity, often leading to higher yields and milder reaction conditions, is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the key reaction intermediate.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the initial attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the overall reaction rate.

The strong electron-withdrawing nitro group, positioned ortho to the halogen in both this compound and 4-Chloro-2-nitroaniline, is crucial for activating the aromatic ring towards nucleophilic attack. However, the nature of the halogen atom itself plays a pivotal role. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect provides superior stabilization to the negatively charged Meisenheimer complex compared to chlorine, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.

// Reactants sub [label=<

4-Halo-2-nitroaniline (X = F or Cl)

]; nuc [label="Nu⁻"];

// Transition State 1 ts1 [label="‡"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Transition State 2 ts2 [label="‡"];

// Products prod [label=<

Product

]; lg [label="X⁻"];

// Edges sub -> ts1 [label="+ Nu⁻"]; ts1 -> meisenheimer [label="Rate-determining Step"]; meisenheimer -> ts2; ts2 -> prod [label="- X⁻"]; ts2 -> lg;

// Nodes with explicit styling sub [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; meisenheimer [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; prod [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; } The general mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Quantitative Reactivity Comparison

SubstrateRelative Rate Constant (kF/kX)
1-Fluoro-2,4-dinitrobenzene1
1-Chloro-2,4-dinitrobenzene~10⁻² - 10⁻³
Data is for analogous compounds and serves to illustrate the expected trend.

This substantial difference in reaction rates underscores the superior performance of fluorinated nitroaromatics in SNAr reactions, often allowing for milder reaction conditions, shorter reaction times, and higher yields.

Experimental Protocol: A Representative SNAr Reaction

The following protocol, adapted from procedures for similar substrates, can be used to compare the reactivity of this compound and 4-Chloro-2-nitroaniline with an amine nucleophile.

Reaction of 4-Halo-2-nitroaniline with Morpholine (B109124)

Materials:

  • This compound or 4-Chloro-2-nitroaniline

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-2-nitroaniline (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add morpholine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

// Steps start [label="Start"]; setup [label="Reaction Setup:\n- 4-Halo-2-nitroaniline\n- Morpholine\n- K₂CO₃\n- DMF"]; reaction [label="Reaction:\n- Heat to 80-100 °C\n- Monitor by TLC"]; workup [label="Aqueous Workup:\n- Add water\n- Extract with Ethyl Acetate"]; purification [label="Purification:\n- Column Chromatography"]; product [label="Isolated Product"]; end [label="End"];

// Edges start -> setup; setup -> reaction; reaction -> workup; workup -> purification; purification -> product; product -> end; } A typical experimental workflow for the SNAr reaction.

Application in the Synthesis of Heterocyclic Compounds: Benzimidazoles

The difference in reactivity between this compound and 4-Chloro-2-nitroaniline has significant implications for their use in the synthesis of biologically active heterocyclic compounds. Benzimidazoles, for example, are a prominent scaffold in many pharmaceutical agents. The synthesis of substituted benzimidazoles often involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.

The higher reactivity of this compound allows for the initial SNAr step to be carried out under milder conditions and with shorter reaction times compared to 4-Chloro-2-nitroaniline. This can be particularly advantageous when working with sensitive substrates or in the context of high-throughput synthesis for drug discovery. For example, in the synthesis of a library of N-aryl-2-nitroanilines, using the fluoro-analogue would likely result in higher overall yields and a more efficient process.

Conclusion

For researchers and drug development professionals, the choice between this compound and 4-Chloro-2-nitroaniline in a synthetic sequence should be guided by the desired reactivity. This compound is the superior choice for SNAr reactions where high reactivity, milder conditions, and shorter reaction times are paramount. While 4-Chloro-2-nitroaniline may be a more cost-effective option in some cases, its lower reactivity necessitates more forcing conditions, which can be a limitation for complex and sensitive syntheses. This comparative guide provides the foundational knowledge to make an informed decision based on the specific requirements of the synthetic target.

A Comparative Guide to Alternative Nitrating Agents for the Synthesis of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-fluoro-2-nitroaniline is a critical step in the production of various pharmaceuticals and advanced materials. The selection of an appropriate nitrating agent and methodology is paramount to ensure high yield, purity, and operational safety. This guide provides an objective comparison of alternative nitrating agents for the synthesis of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Nitrating Agents

The efficiency of the synthesis of this compound is significantly influenced by the choice of nitrating agent and the reaction conditions. Below is a summary of quantitative data from various synthetic routes, offering a clear comparison of different methodologies.

Starting MaterialNitrating Agent/SystemSolvent/MediumReaction TimeTemperatureYield (%)Reference
p-Fluoroacetanilide68% Nitric AcidAcetic Acid/Acetic Anhydride50-200 seconds30-70 °C83-94%[1][2]
p-FluoroanilineNitric Acid / Sulfuric AcidSulfuric Acid1 hour (post-addition)3-5 °CHigh (not specified)[3]
p-FluoroanilinePotassium Nitrate (B79036)Sulfuric Acid1 hour (post-addition)8-10 °C75.5%[3]
N-(4-fluoro-2-methoxyphenyl)acetamideFuming Nitric AcidSulfuric Acid1-2 hours (post-addition)0-5 °C78.3%[4]
4-Fluoro-2-methoxyanilineAcetic Acid / aq. Nitric AcidAcetic Acid15 minutes (in microwave reactor)80 °C94% (product was N-acetylated)[5]

Experimental Protocols

Detailed methodologies for the key nitration experiments are provided below.

1. Nitration using Nitric Acid in Acetic Acid/Acetic Anhydride (Microchannel Reactor)

This modern approach utilizes a continuous flow microchannel reactor to achieve high efficiency and safety.

  • Feed Preparation : A 20-40% solution of p-fluoroacetanilide is prepared in a mixture of acetic acid and acetic anhydride. A separate feed of 68% aqueous nitric acid is also prepared. The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[1][2]

  • Nitration (Continuous Flow) : The two feeds are introduced into a Corning high-flux continuous flow microchannel reactor. The reaction is carried out at a temperature of 30-70 °C with a residence time of 50-200 seconds.[1]

  • Hydrolysis and Work-up : The output from the reactor undergoes hydrolysis at 90-100 °C for 2-4 hours. The mixture is then cooled in an ice water bath for 30 minutes, filtered, and the filter cake is washed until weakly acidic or neutral. The solid is then mixed with petroleum ether and dried to obtain this compound.[1]

2. Nitration using Mixed Acid (Nitric Acid/Sulfuric Acid)

This is a traditional batch process for the nitration of p-fluoroaniline.

  • Reaction Setup : p-Fluoroaniline is dissolved in concentrated sulfuric acid (10 times the weight of the aniline) under anhydrous conditions.[3]

  • Nitration : A nitrating mixture of nitric acid (density 1.5) in concentrated sulfuric acid is added dropwise to the aniline (B41778) solution while maintaining a low temperature (e.g., 3-10 °C).[3]

  • Work-up : After the addition is complete, the reaction mixture is stirred for a specified period and then poured onto ice. The product is isolated by neutralization and subsequent purification, which may involve recrystallization.[3]

3. Nitration using Potassium Nitrate in Sulfuric Acid

This method provides an alternative to using nitric acid directly.

  • Reaction Setup : p-Fluoroaniline is dissolved in sulfuric acid.[3]

  • Nitration : Powdered potassium nitrate is added portion-wise to the solution at a controlled temperature of 8-10 °C over a period of 40 minutes. The mixture is held at this temperature for one hour after the addition is complete.[3]

  • Work-up : The reaction mixture is poured onto ice, and the product is worked up in a similar manner to the mixed acid nitration.[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow and the logical relationship between the different nitration strategies.

G cluster_0 Starting Material Preparation cluster_1 Nitration Stage cluster_2 Product Isolation p_fluoroaniline p-Fluoroaniline p_fluoroacetanilide p-Fluoroacetanilide p_fluoroaniline->p_fluoroacetanilide Acetylation nitration_mixed_acid Mixed Acid (HNO3/H2SO4) p_fluoroaniline->nitration_mixed_acid nitration_kno3 KNO3/H2SO4 p_fluoroaniline->nitration_kno3 nitration_microchannel Continuous Flow (HNO3/Ac2O/AcOH) p_fluoroacetanilide->nitration_microchannel workup Work-up & Purification nitration_mixed_acid->workup nitration_kno3->workup hydrolysis Hydrolysis (if acetylated) nitration_microchannel->hydrolysis hydrolysis->workup final_product This compound workup->final_product G cluster_0 Batch Processing cluster_1 Continuous Flow Processing cluster_2 Key Advantages batch Traditional Batch Reactor mixed_acid Mixed Acid Nitration batch->mixed_acid kno3 KNO3 Nitration batch->kno3 batch_adv - Well-established - Versatile for small scale mixed_acid->batch_adv kno3->batch_adv flow Microchannel Reactor continuous_nitration HNO3/Ac2O/AcOH Nitration flow->continuous_nitration flow_adv - Enhanced safety - High throughput - Precise process control - High yield continuous_nitration->flow_adv

References

A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes to 4-Fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and functional dyes. The performance of each route is evaluated based on experimental data, offering insights into efficiency, scalability, and reaction conditions.

At a Glance: Comparison of Synthetic Routes

The two principal methods for the synthesis of this compound are the nitration of p-fluoroacetanilide followed by hydrolysis, and the nucleophilic aromatic substitution (ammonolysis) of 3,4-difluoronitrobenzene (B149031). The following table summarizes the key quantitative data for each route, facilitating a direct comparison.

ParameterRoute 1: Nitration of p-FluoroacetanilideRoute 2: Ammonolysis of 3,4-Difluoronitrobenzene
Starting Material p-Fluoroacetanilide3,4-Difluoronitrobenzene
Key Reagents Nitric acid, Acetic acid/Acetic anhydride (B1165640), Sulfuric acidAqueous Ammonia (B1221849), Cuprous Oxide (optional catalyst)
Reaction Time Nitration: 50-200 seconds (microchannel reactor); Hydrolysis: 2-4 hours15-20 hours
Temperature Nitration: 30-70°C; Hydrolysis: 90-100°C120-135°C
Pressure Atmospheric (Microchannel) / AmbientHigh Pressure (1.2-1.8 MPa)
Overall Yield 83-94%[1][2]Up to 96.4% (with catalyst)[3]
Key Advantages Rapid reaction time for nitration, high throughput, enhanced safety with microchannel reactor.[2]High yield, potentially lower cost of starting materials.
Key Disadvantages Two-step process (nitration and hydrolysis).Requires high pressure and temperature, long reaction times.

Synthetic Pathways Overview

The logical flow of the two synthetic routes is depicted below. Route 1 involves a two-step process starting from the protected aniline, while Route 2 is a direct displacement reaction on a dinitro-substituted benzene (B151609) ring.

G cluster_0 Route 1: Nitration of p-Fluoroacetanilide cluster_1 Route 2: Ammonolysis of 3,4-Difluoronitrobenzene A1 p-Fluoroacetanilide B1 Nitration A1->B1 HNO3, Acetic Anhydride/Acetic Acid C1 4-Fluoro-2-nitroacetanilide B1->C1 D1 Hydrolysis C1->D1 Acid or Base E1 This compound D1->E1 A2 3,4-Difluoronitrobenzene B2 Ammonolysis A2->B2 Aqueous Ammonia, High T/P (Optional Cu2O catalyst) C2 This compound B2->C2

Comparison of synthetic pathways to this compound.

Experimental Protocols

Route 1: Nitration of p-Fluoroacetanilide followed by Hydrolysis (Microchannel Reactor Method)

This modern approach utilizes a continuous flow microchannel reactor for the nitration step, offering excellent control over reaction parameters and enhancing safety and efficiency.[2]

Step 1: Nitration of p-Fluoroacetanilide

  • Materials:

    • p-Fluoroacetanilide solution (20-40% in acetic acid/acetic anhydride, molar ratio of acetic acid to acetic anhydride between 1:1.8 and 1:2.4)

    • 68% Nitric acid aqueous solution

  • Apparatus:

    • Corning high-flux continuous flow microchannel reactor

  • Procedure:

    • Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the 68% nitric acid solution to 4.0-30.0 mL/min. The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.

    • Preheat the reactant streams before they are mixed in the microchannel reactor.

    • The nitration reaction is carried out at a temperature of 30-70°C with a residence time of 50-200 seconds.

    • The output stream contains 4-fluoro-2-nitroacetanilide.

Step 2: Hydrolysis of 4-Fluoro-2-nitroacetanilide

  • Procedure:

    • The reaction mixture from the nitration step is subjected to hydrolysis at 90-100°C for 2-4 hours.

    • After hydrolysis, the mixture is cooled in an ice water bath (0-5°C) for 30 minutes with stirring to precipitate the product.

    • The solid is collected by filtration and the filter cake is washed until it is weakly acidic or neutral.

    • The crude product is then mixed with petroleum ether and dried to yield the final product, this compound.

Route 2: Ammonolysis of 3,4-Difluoronitrobenzene

This classical method involves a nucleophilic aromatic substitution reaction under high temperature and pressure.

  • Materials:

    • 3,4-Difluoronitrobenzene

    • Aqueous ammonia solution (25-29% by weight)

    • Cuprous oxide (optional catalyst)

    • Industrial alcohol (optional solvent)

  • Apparatus:

    • Pressure vessel (autoclave)

  • Procedure:

    • Charge the pressure vessel with 3,4-difluoronitrobenzene and the aqueous ammonia solution.

    • For the catalyzed reaction, add cuprous oxide and industrial alcohol. The molar ratio of 3,4-difluoronitrobenzene to cuprous oxide, industrial alcohol, and ammonia is approximately 1:0.10-0.12:6-10:10-15.[4]

    • Seal the vessel and heat the mixture to 120-135°C.[3][4]

    • Maintain the reaction at this temperature under constant stirring for 15-20 hours. The pressure inside the vessel will be in the range of 1.2-1.8 MPa.[4]

    • After the reaction is complete, cool the vessel to room temperature.

    • Vent the pressure and transfer the reaction mixture into water to precipitate the product.

    • The solid this compound is collected by filtration, washed with water, and then dried.

Conclusion

Both synthetic routes presented are viable for the production of this compound. The choice of method will largely depend on the specific requirements of the researcher or organization.

The nitration of p-fluoroacetanilide followed by hydrolysis , particularly when employing a microchannel reactor, offers a highly efficient, rapid, and safe process.[2] This makes it an attractive option for large-scale production where throughput and process control are critical.

The ammonolysis of 3,4-difluoronitrobenzene is a more direct, albeit slower, method that can achieve very high yields, especially with the use of a catalyst.[3] This route may be preferable for smaller-scale syntheses or where the necessary high-pressure equipment is readily available.

Ultimately, factors such as available equipment, scale of production, cost of starting materials, and safety considerations will guide the selection of the most appropriate synthetic strategy.

References

Isomeric Purity of 4-Fluoro-2-nitroaniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 4-Fluoro-2-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals, is a critical quality attribute that can significantly impact the safety and efficacy of the final product.[1] Undesired isomers, arising from the synthesis process, can lead to the formation of impurities in the active pharmaceutical ingredient (API), potentially altering its biological activity or toxicity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of the isomeric purity of this compound, complete with detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Introduction to Isomeric Impurities

The primary isomeric impurities in this compound are positional isomers, where the fluoro and nitro groups are located at different positions on the aniline (B41778) ring. The specific isomers present and their relative abundance depend on the synthetic route employed.[2][3] Common synthesis pathways, such as the nitration of p-fluoroacetanilide, can lead to the formation of several isomers that require robust analytical methods for their separation and quantification.[2] The most probable isomeric impurities include:

  • 2-Fluoro-4-nitroaniline

  • 4-Fluoro-3-nitroaniline

  • 3-Fluoro-4-nitroaniline

  • 2-Fluoro-6-nitroaniline

  • 3-Fluoro-2-nitroaniline

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful techniques for assessing the isomeric purity of small organic molecules like this compound. The choice between these methods depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC and GC for the isomeric purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Typical Stationary Phase C18 (octadecylsilyl), Phenyl, Pentafluorophenyl (PFP)Polysiloxane-based (e.g., 5% Phenyl Methylpolysiloxane)
Resolution of Isomers Excellent, especially with specialized phases (e.g., PFP) that enhance separation based on subtle differences in polarity and π-π interactions.Good to Excellent, dependent on column length, stationary phase, and temperature programming.
Sensitivity (LOD/LOQ) High (typically ng/mL to pg/mL)Very High (typically pg/mL to fg/mL)
Sample Throughput ModerateHigh
Instrumentation Cost Moderate to HighModerate to High
Ease of Method Development Moderate, requires optimization of mobile phase, column, and temperature.Moderate, requires optimization of temperature program, carrier gas flow, and injector/detector parameters.
Sample Derivatization Not typically required.May be required for less volatile or polar analytes, but not generally necessary for fluoro-nitroanilines.

Experimental Protocols

Detailed methodologies for both HPLC and GC are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation of this compound from its potential isomeric impurities using a reversed-phase approach.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis or Diode Array Detector (DAD)

  • Column oven

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm

| Injection Volume | 5 µL |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of the volatile isomeric impurities of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)

| Detector Temperature | 300 °C (FID) |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Acetone.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic/Gradient Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

HPLC Analysis Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc filter_gc Filter into GC Vial dissolve_gc->filter_gc inject_gc Inject into GC filter_gc->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc quantify_gc Quantification integrate_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

GC Analysis Workflow

Logical Relationship of Analytical Techniques

The selection of an analytical technique is a critical decision in method development. The following diagram illustrates the logical relationship between the analytical problem and the choice of chromatographic method.

Technique_Selection cluster_properties Analyte Properties cluster_methods Chromatographic Methods problem Isomeric Purity of This compound volatility Volatility problem->volatility thermal_stability Thermal Stability problem->thermal_stability polarity Polarity problem->polarity hplc HPLC volatility->hplc Non-Volatile gc GC volatility->gc Sufficiently Volatile thermal_stability->hplc Thermally Labile thermal_stability->gc Thermally Stable polarity->hplc Wide Range of Polarities

Decision pathway for technique selection.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the isomeric purity analysis of this compound. The choice between them should be guided by the specific requirements of the analysis. HPLC offers excellent versatility and is particularly well-suited for a broad range of fluoro-nitroaniline isomers without the need for derivatization. GC, on the other hand, can provide higher sensitivity and faster analysis times for volatile and thermally stable isomers. For comprehensive impurity profiling, the use of orthogonal techniques (e.g., HPLC-UV and GC-MS) is often recommended to ensure the accurate identification and quantification of all potential isomeric impurities.

References

A Computational Chemistry Perspective on 4-Fluoro-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique electronic properties of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical characteristics. 4-Fluoro-2-nitroaniline, a key synthetic intermediate, embodies this principle. This guide provides a comparative analysis of its predicted computational profile against related aniline (B41778) derivatives, offering insights for researchers engaged in computational chemistry, drug discovery, and materials development.

While direct, comprehensive computational studies on this compound are not extensively published, a robust understanding of its electronic and structural properties can be extrapolated from computational analyses of analogous compounds. This guide leverages existing high-level computational data on 4-nitroaniline (B120555) and 4-fluoroaniline (B128567) to create a predictive comparison, supported by experimental methodologies.

Logical Workflow for Computational Analysis

The following diagram outlines a typical workflow for the computational characterization of a molecule like this compound.

Computational Chemistry Workflow cluster_setup Initial Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison Input_Molecule Define Molecule (this compound) Select_Method Select Computational Method (e.g., DFT/B3LYP) Input_Molecule->Select_Method Select_Basis_Set Select Basis Set (e.g., 6-311++G(d,p)) Select_Method->Select_Basis_Set Geometry_Optimization Geometry Optimization Select_Basis_Set->Geometry_Optimization Frequency_Analysis Vibrational Frequency Calculation Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectral_Comparison Compare Calculated vs. Experimental Spectra Frequency_Analysis->Spectral_Comparison Property_Comparison Compare with Analogs (e.g., 4-Nitroaniline) Electronic_Properties->Property_Comparison Report_Generation Generate Report and Visualizations Spectral_Comparison->Report_Generation Property_Comparison->Report_Generation

Caption: A generalized workflow for the computational analysis of organic molecules.

Comparative Data Analysis

The following tables summarize key computational data for 4-nitroaniline and 4-fluoroaniline, which serve as benchmarks for predicting the properties of this compound. The data is derived from studies employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1]

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode4-Nitroaniline (Calculated)[1]4-Fluoroaniline (Calculated)This compound (Predicted)
N-H Asymmetric Stretch~3500~3500~3500-3520
N-H Symmetric Stretch~3400~3400~3400-3420
NO₂ Asymmetric Stretch~1580-~1570-1590
NO₂ Symmetric Stretch~1330-~1320-1340
C-F Stretch-~1230~1220-1240
C-N Stretch~1310~1280~1290-1310

Table 2: Comparison of Electronic Properties

Property4-Nitroaniline (Calculated)[1]4-Fluoroaniline (Calculated)This compound (Predicted)
HOMO Energy (eV)-6.5 to -6.8-5.5 to -5.8-6.8 to -7.2
LUMO Energy (eV)-2.0 to -2.3-0.5 to -0.8-2.5 to -2.8
HOMO-LUMO Gap (eV)4.2 to 4.84.7 to 5.34.3 to 4.7

Predictive Insights for this compound

Based on the comparative data, the following predictions can be made for the computational profile of this compound:

  • Vibrational Spectra: The characteristic vibrational frequencies for the N-H and NO₂ groups are expected to be largely influenced by the electronic environment. The presence of the electron-withdrawing fluorine atom is anticipated to cause a slight blue shift (higher frequency) in the N-H stretching vibrations compared to 4-nitroaniline. The C-F stretching frequency will be a prominent feature, likely appearing in the 1220-1240 cm⁻¹ region.

  • Electronic Properties: The introduction of a second electron-withdrawing group (fluorine) in addition to the nitro group is predicted to lower both the HOMO and LUMO energy levels of this compound compared to 4-nitroaniline. This is due to the increased electron-accepting nature of the aromatic ring. Consequently, the HOMO-LUMO energy gap is expected to be comparable to or slightly smaller than that of 4-nitroaniline, suggesting a potential for similar or enhanced electronic transitions.

Experimental and Computational Protocols

The presented and predicted data are based on established computational and experimental methodologies.

Computational Methodology (Predicted for this compound)

A robust computational analysis of this compound would involve the following protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1]

  • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry optimization and vibrational frequency calculations.[1]

  • Geometry Optimization: The molecular geometry would be optimized without any symmetry constraints to find the global minimum on the potential energy surface.

  • Vibrational Analysis: Harmonic vibrational frequencies would be calculated at the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to simulate the infrared and Raman spectra. A scaling factor (e.g., 0.9613) is typically applied to the calculated frequencies to better match experimental data.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to analyze the electronic structure and reactivity. The Molecular Electrostatic Potential (MEP) would also be calculated to identify regions of electrophilic and nucleophilic attack.

Experimental Methodology (for Comparative Analysis)

Experimental spectra for comparison are typically obtained as follows:

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.[1]

  • FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum would be recorded in the 3500–50 cm⁻¹ range using a Nd:YAG laser for excitation.[1]

Logical Relationship of Substituent Effects

The electronic and structural properties of aniline derivatives are significantly influenced by the nature and position of substituents. The following diagram illustrates the interplay of these effects.

Substituent Effects on Aniline Derivatives cluster_substituents Substituents cluster_properties Molecular Properties EDG Electron Donating Group (e.g., -NH2) Electron_Density Ring Electron Density EDG->Electron_Density Increases EWG Electron Withdrawing Group (e.g., -NO2, -F) EWG->Electron_Density Decreases HOMO_LUMO HOMO-LUMO Energies Electron_Density->HOMO_LUMO Affects Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Determines

Caption: The influence of substituent groups on the molecular properties of aniline.

This comparative guide, based on established computational data for related molecules, provides a valuable predictive framework for understanding the properties of this compound. For researchers in drug development and materials science, such computational insights are crucial for hypothesis-driven design and the efficient allocation of synthetic resources. Further dedicated computational and experimental studies on this compound would be beneficial to validate and refine these predictions.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-nitroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in case of a spill or exposure, consult your institution's emergency response plan and the Safety Data Sheet (SDS) for 4-Fluoro-2-nitroaniline. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Essential Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling and disposal. It is classified as an acute toxicant and an irritant.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource(s)
Chemical Identity
CAS Number364-78-3[1]
Molecular FormulaFC6H3(NO2)NH2[1]
Molecular Weight156.11 g/mol [1]
Physical Properties
AppearanceSolid[3]
Melting Point90-94 °C[1]
Flash Point89 °C (192.2 °F) - closed cup[1]
Hazard Identification
GHS Hazard ClassAcute Toxicity, Oral (Category 4)[2]
Acute Toxicity, Dermal (Category 4)[2]
Acute Toxicity, Inhalation (Category 4)[2]
Skin Irritation (Category 2)[2]
Eye Irritation (Category 2)[2]
Specific target organ toxicity – single exposure (Category 3)[2]
UN NumberUN 2811[2]
Packing GroupIII[2]
WGK (Germany)3[1][2]

II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

A. Minor Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment: Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.

B. Major Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the affected area.

  • Alert Others: Activate the nearest fire alarm if the spill presents a fire hazard and alert personnel in the surrounding area.

  • Emergency Contact: Contact your institution's emergency response team and EHS department without delay.

  • Provide Information: Be prepared to provide the chemical name and any other relevant details to emergency responders.

  • Do Not Attempt to Clean: Only trained and properly equipped personnel should handle major spills.

III. Proper Disposal Protocol

Due to its hazardous nature, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Waste Collection:

    • Container: Use a designated and compatible hazardous waste container, typically a high-density polyethylene (B3416737) (HDPE) container provided by your EHS department. The container must have a secure, tight-fitting lid.

    • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Transfer: Conduct all waste transfers in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.

  • Waste Storage:

    • Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in the event of a leak.

    • Inventory: Maintain a log of the waste added to the container, including the date and quantity.

  • Final Disposal:

    • Waste Tagging: Once the container is full or ready for pickup, complete a hazardous waste tag as required by your institution. This tag typically includes information about the generator, the contents of the container, and associated hazards.

    • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Use Designated, Labeled Hazardous Waste Container A->B D Store in Secure, Ventilated Area C Transfer Waste in a Fume Hood B->C C->D E Utilize Secondary Containment D->E G Complete Hazardous Waste Tag F Maintain Waste Log E->F F->G H Arrange for EHS/Certified Vendor Pickup G->H I Transport to Licensed Disposal Facility H->I J Disposal via Controlled Incineration I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-2-nitroaniline. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 364-78-3

  • Molecular Formula: C₆H₅FN₂O₂

  • Molecular Weight: 156.11 g/mol

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield may be required for splash hazards.Protects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[3][4] Follow proper glove removal technique.Prevents skin contact, as the substance is harmful and causes skin irritation.
Body Protection Laboratory coat. For larger quantities or risk of significant exposure, a chemical-resistant apron or suit is recommended.Protects skin from accidental contact.
Respiratory Protection A NIOSH-approved N95 dust mask or higher for handling solids.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]Minimizes inhalation of harmful dust particles that can cause respiratory irritation.
Operational Plan: Step-by-Step Handling Procedure

All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[6]

  • Confirm all necessary PPE is available and in good condition.

  • Have spill control materials (e.g., absorbent pads, sand) available.

2. Weighing and Transfer:

  • Handle as a solid to avoid generating dust.

  • Use a spatula for transfers.

  • If dissolving, add the solid slowly to the solvent.

3. Reaction and Use:

  • Keep containers tightly closed when not in use.[3][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

  • Decontaminate all equipment and the work surface.

  • Remove and dispose of contaminated PPE in designated waste containers.

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid creating dust.

  • Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2][6]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Prevent the spilled material from entering drains.[2][4]

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect waste material in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other incompatible wastes.

2. Disposal Method:

  • Dispose of the waste through a licensed chemical waste disposal company.

  • The material can be disposed of by controlled incineration with flue gas scrubbing.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

3. Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, or incinerate if combustible.[3]

Workflow for Handling this compound

G cluster_emergency Emergency Procedures prep Preparation ppe_check Don PPE prep->ppe_check Verify safety equipment handling Handling in Fume Hood (Weighing, Transfer, Reaction) ppe_check->handling Proceed to handling post_handling Post-Handling handling->post_handling spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure decon Decontamination post_handling->decon Clean workspace & equipment waste Waste Disposal decon->waste Segregate hazardous waste end End waste->end spill_response Spill Response Protocol spill->spill_response first_aid First Aid Measures exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.